20(S)-Ginsenoside C-K
Description
Properties
IUPAC Name |
2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZARNDLVOMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Biotransformation Pathways of 20 S Ginsenoside C K
Endogenous Biotransformation Pathways of 20(S)-Ginsenoside C-K
The primary endogenous biotransformation of major ginsenosides (B1230088) into C-K occurs in the gastrointestinal tract, driven by the metabolic activities of the intestinal microbiota and enzymatic hydrolysis.
Microbial Conversion by Intestinal Microbiota
Upon oral administration, major protopanaxadiol (B1677965) (PPD)-type ginsenosides such as Rb1, Rb2, and Rc are metabolized by intestinal bacteria into the more readily absorbed C-K. jmb.or.krfrontiersin.org This biotransformation is a stepwise process involving the cleavage of sugar moieties from the parent ginsenoside. frontiersin.org The gut microbiota secretes various enzymes, like β-glucosidases, that facilitate this conversion. frontiersin.org
Several strains of intestinal bacteria have been identified as capable of transforming major ginsenosides into C-K. For example, when ginsenosides Rb1, Rb2, and Rc are incubated anaerobically with human intestinal microflora, they are converted to C-K. mdpi.comjmb.or.kr Specific lactic acid bacteria isolated from human intestinal microflora, such as Bifidobacterium minimum KK-1, Bifidobacterium cholerium KK-2, and Bifidobacterium cuniculi K-513, have demonstrated the ability to transform these ginsenosides into C-K. jmb.or.kr A mixture of Bifidobacterium KK-1 and KK-2 has been shown to synergistically enhance this transformation. jmb.or.kr Other bacteria, including Bacteroides sp., Eubacterium sp., and Fusobacterium K-60, have also been shown to metabolize major ginsenosides to C-K. mdpi.comjst.go.jp
The transformation pathways can vary depending on the starting ginsenoside and the specific bacteria involved. Common pathways include:
Ginsenoside Rb1 → Ginsenoside Rd → Ginsenoside F2 → C-K . mdpi.comnih.gov
Ginsenoside Rb2 → Compound O → Compound Y → C-K . nih.gov
Ginsenoside Rc → Compound Mc1 → Compound Mc → C-K . nih.gov
A study analyzing the biotransformation of ginsenosides Rb1, Rb2, Rb3, and Rc by human intestinal bacteria found that after 48 hours of anaerobic incubation, the primary transformed product was C-K, with transformation rates of 83.5%, 88.7%, 85.6%, and 84.2%, respectively. nih.gov
Table 1: Microbial Strains Involved in the Conversion of Major Ginsenosides to C-K
| Microbial Strain | Precursor Ginsenoside(s) | Resulting Compound(s) | Reference(s) |
|---|---|---|---|
| Bifidobacterium minimum KK-1 | Rb1, Rb2, Rc | C-K | jmb.or.kr |
| Bifidobacterium cholerium KK-2 | Rb1, Rb2, Rc | C-K | jmb.or.kr |
| Bifidobacterium cuniculi K-513 | Rb1, Rb2, Rc | C-K | jmb.or.kr |
| Bacteroides sp. | Rc | C-K | jst.go.jp |
| Eubacterium sp. | Rc | C-K | jst.go.jp |
| Fusobacterium K-60 | Rb1 | C-K | mdpi.com |
| Schizophyllum commune | Rb1 | F2, C-K | nih.gov |
| Lactobacillus paralimentarius | Rb1, Rb2, Rc | C-K | mdpi.com |
Enzymatic Hydrolysis in Biological Systems
The conversion of major ginsenosides to C-K is fundamentally an enzymatic process. Within biological systems, particularly the gut, enzymes secreted by the microbiota are responsible for the hydrolysis of the glycosidic bonds of ginsenosides. researchgate.net β-Glucosidases are the primary enzymes involved in this bioconversion, as most major ginsenosides have β-D-glucose as their sugar components. researchgate.net These enzymes exhibit high regiospecificity, meaning they can selectively cleave sugar molecules at specific positions on the ginsenoside structure. mdpi.com For instance, the conversion of ginsenoside Rb1 to C-K involves the sequential hydrolysis of glucose moieties at the C-20 and C-3 positions of the dammarane (B1241002) skeleton. mdpi.comacs.org
Exogenous Production Strategies and Biotransformation Methodologies for this compound
Due to the low natural abundance of C-K, various exogenous production strategies have been developed to obtain this valuable compound in larger quantities. These methods primarily rely on enzymatic and microbial transformations.
Enzymatic Conversion Strategies
Enzymatic conversion is a highly effective method for producing C-K from major ginsenosides due to its high specificity and efficiency. mdpi.comscispace.com This approach avoids the formation of unwanted by-products often associated with physical and chemical methods. mdpi.com
A variety of glycosidases, particularly β-glucosidases and β-glycosidases, have been isolated from different microbial sources and utilized for the production of C-K. mdpi.comresearchgate.net These enzymes can be used in their crude form or as purified preparations.
For example, an extracellular enzyme from Aspergillus niger has been shown to convert protopanaxadiol-type ginsenosides (PPDGs) into C-K with high efficiency. koreascience.kr The conversion pathways identified were Rb1 → Rd → F2 → C-K, Rb2 → Rd or Compound O → F2 or Compound Y → C-K, and Rc → Rd or Compound Mc1 → F2 or Compound Mc → C-K. koreascience.kr Under optimized conditions, this enzyme preparation converted 6.0 mg/ml of PPDGs into 2.8 mg/ml of C-K within 9 hours, achieving a molar conversion of 80%. koreascience.kr
Enzyme preparations from mushrooms have also proven effective. A crude enzyme from Fomitella fraxinea transformed ginsenosides Rb1 and Rc into C-K through the pathways Rd → F2 → C-K and C-Mc1 → C-Mc → C-K, respectively. nih.gov Similarly, an enzyme preparation from the cultured mycelia of Armillaria mellea converted ginsenoside Rb1 to C-K via the pathway Rb1 → Rd → F2 → C-K. nih.gov
Thermostable β-glycosidases from organisms like Sulfolobus solfataricus are particularly valuable for industrial applications due to their stability at high temperatures. nih.govnih.gov This enzyme can convert Rb1, Rb2, Rc, and Rd into C-K through two main pathways: (1) Rb1 or Rb2 → Rd → F2 → C-K, and (2) Rc → Compound Mc → C-K. nih.gov
Table 2: Specific Glycosidases Used for C-K Production
| Enzyme Source | Precursor Ginsenoside(s) | Transformation Pathway | Conversion Efficiency/Yield | Reference(s) |
|---|---|---|---|---|
| Aspergillus niger (extracellular enzyme) | PPDGs (Rb1, Rb2, Rc) | Rb1 → Rd → F2 → C-K, Rb2 → Rd/C-O → F2/C-Y → C-K, Rc → Rd/C-Mc1 → F2/C-Mc → C-K | 80% molar conversion | koreascience.krjmb.or.kr |
| Paecilomyces bainier sp. 229 (β-glucosidase) | Rb1 | Rb1 → Rd → F2 → C-K | 84.3% conversion | mdpi.comnih.gov |
| Sulfolobus solfataricus (β-glycosidase) | Rb1, Rb2, Rc, Rd | Rb1/Rb2 → Rd → F2 → C-K, Rc → C-Mc → C-K | Good specificity, poor conversion rate | nih.gov |
| Armillaria mellea (enzyme preparation) | Rb1 | Rb1 → Rd → F2 → C-K | High yield | nih.gov |
| Fomitella fraxinea (crude β-glucosidase) | Rb1, Rc | Rb1 → Rd → F2 → C-K, Rc → C-Mc1 → C-Mc → C-K | - | nih.gov |
| Aspergillus tubingensis (extracellular enzymes) | PPD-type ginsenosides | Complete conversion to C-K | 13.4 mM (8.35 mg/mL) C-K | acs.org |
To overcome limitations such as low yield and the presence of impurities with native enzymes, recombinant enzyme systems have been developed. bio-integration.org These systems often involve cloning the gene for a specific glycosidase into a host microorganism, such as Escherichia coli, to produce the enzyme in large quantities with high purity and activity. bio-integration.orgscienceopen.com
A β-glucosidase (bgp3) gene from Microbacterium esteraromaticum, isolated from a ginseng field, was cloned and expressed in E. coli. acs.orgacs.org The purified recombinant enzyme, Bgp3, efficiently catalyzed the conversion of ginsenoside Rb1 to C-K via the pathway Rb1 → Rd → C-K. acs.org Using this system, 1.0 mg/mL of ginsenoside Rb1 was transformed into 0.46 mg/mL of C-K within 60 minutes, with a molar conversion yield of 77%. acs.orgacs.org
Recombinant β-glucosidase from Bifidobacterium breve ATCC 15700 has also been shown to selectively transform ginsenoside Rd to C-K via ginsenoside F2. jmb.or.kr This recombinant enzyme exhibited high substrate tolerance, achieving an 89% biotransformation rate at a high substrate concentration of 40 g/L of ginsenoside Rd within 24 hours. jmb.or.kr
Furthermore, recombinant β-glucosidases expressed in "Generally Recognized as Safe" (GRAS) microorganisms like Corynebacterium glutamicum and Lactococcus lactis are being explored for applications in the food and pharmaceutical industries. bio-integration.orgnih.gov For instance, a β-glucosidase from Microbacterium testaceum expressed in C. glutamicum successfully produced gram-scale quantities of C-K. bio-integration.org
Table 3: Recombinant Enzyme Systems for C-K Production
| Recombinant Enzyme | Host Organism | Precursor Ginsenoside(s) | Transformation Pathway | Conversion Efficiency/Yield | Reference(s) |
|---|---|---|---|---|---|
| β-glucosidase (Bgp3) | Escherichia coli | Rb1 | Rb1 → Rd → C-K | 77% molar conversion | acs.orgacs.org |
| β-glucosidase (BbBgl) | Escherichia coli | Rd | Rd → F2 → C-K | 89% biotransformation rate | jmb.or.kr |
| β-glucosidase (from Microbacterium testaceum) | Corynebacterium glutamicum | PPD-type ginsenosides | - | Gram-scale quantities | bio-integration.org |
| β-glucosidase (BglPm and BglBX10) | Lactococcus lactis | PPDGM (ginseng extract) | Sequential reaction to C-K | 70% maximum conversion | nih.gov |
| β-glycosidase (W361F variant from Sulfolobus solfataricus) | Escherichia coli | Rb1 | Rb1 → Rd → F2 → C-K | 843 mg L⁻¹ h⁻¹ productivity | nih.gov |
Microbial Fermentation Approaches
Microbial fermentation has emerged as a highly effective and environmentally conscious strategy for converting major ginsenosides, which are abundant in ginseng, into the more bioactive minor ginsenoside, Compound K. mdpi.com This biotransformation process leverages the enzymatic machinery of various microorganisms to hydrolyze the sugar moieties of major ginsenosides. scienceopen.com The use of "generally recognized as safe" (GRAS) microorganisms is particularly advantageous for applications in the food and pharmaceutical industries. scienceopen.com
The transformation of major protopanaxadiol (PPD)-type ginsenosides like Rb1, Rb2, and Rc into Compound K is a key focus. nih.govjmb.or.kr This conversion often proceeds through intermediate ginsenosides such as F2. jmb.or.krnih.gov For instance, studies have shown that lactic acid bacteria isolated from human intestines can effectively transform these major ginsenosides into Compound K. jmb.or.kr Similarly, microorganisms isolated from traditional Korean fermented foods like kimchi and Eoyukjang have demonstrated the ability to convert ginsenosides to Compound K. nih.govmbl.or.kr
Fungi, including various species of Aspergillus and endophytic fungi isolated from ginseng plants, are also potent biocatalysts for this transformation. researchgate.netnih.govfrontiersin.org These microorganisms possess β-glucosidases that can specifically cleave the glycosidic bonds at different positions on the ginsenoside structure. scienceopen.commdpi.com The efficiency of this fermentation process can be significantly enhanced by optimizing factors such as the microbial strain, fermentation conditions, and the feeding strategy of the ginseng extract. jmb.or.kr
A synergistic approach combining fermentation with the addition of commercial enzymes has shown remarkable results, leading to higher yields and productivity of Compound K. frontiersin.org For example, a study combining fermentation with Aspergillus tubingensis and a commercial cellulase (B1617823) from Aspergillus niger demonstrated a significant synergistic effect, resulting in a substantially higher production of Compound K compared to either method alone. frontiersin.org
Table 1: Examples of Microorganisms Used in Fermentation for Compound K Production
| Microorganism | Source/Type | Key Findings |
|---|---|---|
| Lactobacillus paralimentarius LH4 | Isolated from kimchi | Transformed ginsenoside Rb1 to Compound K with a molar conversion yield of 88% within 72 hours. nih.gov |
| Lactobacillus plantarum & Lactobacillus rhamnosus | Isolated from Eoyukjang | Converted major ginsenosides in mountain-cultivated ginseng to Compound K after 30 days of fermentation. mbl.or.kr |
| Bifidobacterium minimum KK-1 | Isolated from human intestinal microflora | Showed the most potent activity in transforming major ginsenosides to Compound K. jmb.or.kr |
| Aspergillus oryzae | Fungus | Fermented ginseng to produce various metabolites, including Compound K. researchgate.net |
| Aspergillus tubingensis | Fungus | Used in fed-batch fermentation to produce high concentrations of Compound K from American ginseng extract. nih.gov |
| Umbelopsis sp. | Endophytic Fungus | Fermentation of American ginseng stems and leaves increased the yield of Compound K by 561.79%. nih.gov |
| Candida allociferrii JNO301 | Isolated from Meju | Converted ginsenoside Rb1 into Rd and then into F2, an intermediate for Compound K. nih.gov |
Metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli offers a promising and sustainable alternative for producing ginsenosides, including Compound K. researchgate.netalfachemic.com These microbial "cell factories" can be genetically modified to express the necessary enzymes for ginsenoside biosynthesis, providing a controlled and scalable production platform. alfachemic.comnih.gov
Yeast, in particular, is an attractive host due to its "generally regarded as safe" (GRAS) status and its inherent mevalonate (B85504) (MVA) pathway, which produces precursors for ginsenoside synthesis. nih.govresearchgate.net Scientists have successfully engineered yeast to produce Compound K by introducing genes from Panax ginseng that encode for key enzymes in the biosynthetic pathway. nih.gov For instance, the expression of the P. ginseng UDP-glycosyltransferase UGTPg1 in a protopanaxadiol (PPD)-producing yeast strain resulted in the production of Compound K. nih.gov
Escherichia coli is another commonly used host for producing recombinant enzymes, such as β-glucosidases, which are crucial for the biotransformation of major ginsenosides into Compound K. scienceopen.commdpi.com The simplicity of its genetic modification and rapid growth make it an efficient system for producing these enzymes in large quantities. scienceopen.com These recombinant enzymes can then be used for the in vitro conversion of ginsenosides.
Mycelial fermentation, which utilizes the vegetative part of fungi, is a well-established technique for the biotransformation of ginsenosides. mdpi.com Edible and medicinal fungi, such as Ganoderma lucidum and Aspergillus species, are cultivated in a liquid medium containing ginseng extract. frontiersin.orgmdpi.com As the mycelia grow, they secrete enzymes, primarily β-glucosidases, that convert the major ginsenosides into minor ones like Compound K. mdpi.comresearchgate.net
This method offers several advantages, including the potential for large-scale production in bioreactors and the ability to control fermentation parameters to optimize yield. nih.gov For example, in a study using Aspergillus tubingensis, optimizing the feeding strategy of American ginseng extract in a fermenter significantly increased the production of Compound K. jmb.or.kr The process involves inoculating a fermentation medium with fungal spores or mycelia and incubating under controlled conditions of temperature, pH, and agitation. nih.govjmb.or.kr The biotransformed ginsenosides are then extracted from the fermentation broth. nih.gov
Physicochemical Conversion Methods (General Overview)
Beyond biological methods, physicochemical approaches are also employed to transform major ginsenosides into their minor, more active forms. mdpi.comnih.gov These methods typically involve the use of heat, pressure, and acids or bases to hydrolyze the sugar moieties from the ginsenoside backbone. nih.govresearchgate.net
Thermal methods, such as steaming or heating at high temperatures, can induce the conversion of ginsenosides. mdpi.comresearchgate.net For instance, steaming ginseng at 120°C can lead to the production of rare ginsenosides like Rg3 and Rg5. nih.gov The temperature and duration of the heat treatment are critical factors that influence the final composition of ginsenosides. mdpi.com
Acid or alkaline hydrolysis is another common chemical method. nih.govresearchgate.net Mild acid treatment, for example with formic acid, can effectively convert major ginsenosides into various minor forms. nih.gov However, these physicochemical methods often lack specificity and can lead to the formation of undesirable byproducts. mdpi.com While generally faster and simpler than biotransformation, they can be less selective. researchgate.net
Synthetic Biology and Metabolic Engineering for Enhanced Production
Synthetic biology and metabolic engineering are at the forefront of efforts to enhance the production of this compound. alfachemic.comnih.gov These disciplines integrate principles from biology, engineering, and computer science to design and construct new biological parts, devices, and systems. alfachemic.com In the context of Compound K production, this involves the rational design and optimization of microbial hosts to create highly efficient "cell factories." acs.orgresearchgate.net
The core strategy is to re-engineer the metabolism of microorganisms like Saccharomyces cerevisiae to channel more of their resources towards the synthesis of ginsenoside precursors. nih.gov This can involve several key approaches:
Balancing metabolic flux: Redirecting metabolic pathways to favor the production of ginsenoside precursors over other cellular components, such as ergosterol (B1671047) in yeast, is a critical step. nih.govacs.org
Enzyme engineering: Modifying the structure of enzymes to improve their activity, stability, or specificity can lead to higher conversion rates. nih.gov
Compartmentalization: Engineering subcellular organelles to house specific parts of the biosynthetic pathway can increase local concentrations of intermediates and enzymes, thereby improving efficiency. koreascience.kr
Through these advanced techniques, researchers have been able to significantly increase the titers of ginsenosides produced in engineered microbes. For example, by applying multistep metabolic engineering strategies in S. cerevisiae, the production of ginsenoside F2, a direct precursor to Compound K, was substantially increased. nih.gov Fed-batch fermentation in bioreactors further allows for high-density cultivation of these engineered microbes, leading to gram-per-liter scale production of specific ginsenosides. acs.orgnih.gov These approaches not only offer a sustainable and scalable source of Compound K but also open the door to producing novel ginsenoside analogs with potentially enhanced properties. alfachemic.com
Molecular and Cellular Mechanisms of Action of 20 S Ginsenoside C K
Anticancer Mechanisms
Regulation of Cell Proliferation and Apoptosis
20(S)-Ginsenoside C-K (CK) demonstrates significant anticancer activity by modulating the fundamental cellular processes of proliferation and apoptosis. It effectively curtails the growth of cancer cells and triggers programmed cell death through various intricate molecular pathways.
Ginsenoside CK is a potent inducer of apoptosis in cancer cells, primarily acting through the mitochondria-mediated intrinsic pathway. This process involves the disruption of mitochondrial function and the activation of a cascade of specific enzymes known as caspases, which are central executioners of apoptosis.
Research has shown that CK can increase the concentration of reactive oxygen species (ROS) within the mitochondria of cancer cells. mdpi.com This elevation in ROS leads to a loss of the mitochondrial membrane potential, a critical event in the initiation of apoptosis. mdpi.commdpi.com The destabilization of the mitochondrial membrane facilitates the release of pro-apoptotic factors into the cytoplasm.
A key mechanism regulated by CK is the modulation of the Bcl-2 family of proteins, which are crucial arbiters of cell survival and death. CK has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. mdpi.comnih.govmdpi.com This shift in the Bax/Bcl-2 ratio favors apoptosis by promoting mitochondrial outer membrane permeabilization. mdpi.comnih.gov In some cancer cell lines, such as breast cancer, CK has also been found to increase the expression of BAK1, another pro-apoptotic member of the Bcl-2 family. e-jarb.org
The activation of the caspase cascade is a hallmark of CK-induced apoptosis. Following mitochondrial disruption, CK treatment leads to the activation of initiator caspases, such as Caspase-9. mdpi.commdpi.com Activated Caspase-9 then proceeds to activate effector caspases, including Caspase-3, which carry out the systematic dismantling of the cell. mdpi.commdpi.come-jarb.org In certain cellular contexts, CK has also been shown to activate Caspase-12, which is associated with endoplasmic reticulum stress-induced apoptosis. e-jarb.org This comprehensive activation of the caspase cascade ensures the efficient execution of the apoptotic program in cancer cells.
Table 1: Effects of this compound on Intrinsic Apoptosis Pathways in Various Cancer Cell Lines
| Cancer Cell Type | Key Molecular Effects |
|---|---|
| Osteosarcoma | Upregulation of cleaved Caspase-3 and BAX; Downregulation of Bcl-2. nih.gov |
| Neuroblastoma | Upregulation of Caspase-9, Caspase-3, and Bax; Downregulation of Bcl-2. mdpi.com |
| Breast Cancer | Activation of Caspase-12, Caspase-9, and Caspase-3; Increased expression of BAK1. e-jarb.org |
| General Cancer Cells | Increased mitochondrial ROS; Loss of mitochondrial membrane potential; Enhanced expression of Bax, Caspase-3, and Caspase-9; Reduced expression of Bcl-2. mdpi.com |
In addition to inducing apoptosis, this compound exerts its antiproliferative effects by halting the progression of the cell cycle, thereby preventing cancer cells from dividing and multiplying. CK has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type.
A common finding is the arrest of cancer cells in the G0/G1 phase of the cell cycle. nih.govspandidos-publications.com This is a critical checkpoint that controls the cell's entry into the DNA synthesis (S) phase. By causing G0/G1 arrest, CK effectively blocks the replication of cancer cells at an early stage. This effect is often associated with the modulation of key cell cycle regulatory proteins. For instance, studies on the related ginsenoside 20(S)-ginsenoside Rh2 have shown that G0/G1 arrest is accompanied by a decrease in the levels of Cyclin D1 mRNA and protein. nih.govspandidos-publications.com Cyclin D1 is a crucial protein that complexes with cyclin-dependent kinases (CDKs) like CDK4 to drive cells through the G1 phase. researcherslinks.com CK may therefore inhibit the expression of Cyclin D1/CDK4 complexes to achieve G1 arrest. researcherslinks.com
Furthermore, CK treatment can lead to an increase in the levels of potent cell cycle inhibitors, such as the p21 protein, which can halt cycle progression. mdpi.com In other cancer models, such as small cell lung cancer and renal cell carcinoma, CK has been observed to induce cell cycle arrest at the G2/M checkpoint. accscience.comspandidos-publications.com In some cases, CK treatment leads to an accumulation of cells in the sub-G1 population, which is indicative of apoptotic cells. mdpi.com
Table 2: Effects of this compound on Cell Cycle Progression in Various Cancer Cell Lines
| Cancer Cell Type | Phase of Arrest | Associated Molecular Changes |
|---|---|---|
| Leukemia (KG-1a) | G0/G1 Phase | Decreased Cyclin D1 mRNA and protein (Observed with 20(S)-ginsenoside Rh2). nih.govspandidos-publications.com |
| Neuroblastoma | Sub-G1 Accumulation | Increased levels of p21 protein. mdpi.com |
| Small Cell Lung Cancer | G2/M Phase | Mediated through the ATM/ATR signaling pathway. accscience.com |
| Renal Cell Carcinoma | Not specified | CK induced cell cycle arrest. spandidos-publications.com |
Inhibition of Cancer Cell Invasion and Metastasis
The metastatic spread of cancer to distant organs is a major cause of mortality. This compound has demonstrated the ability to interfere with this process by inhibiting the invasion and migration of cancer cells.
A crucial step in cancer cell invasion is the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. This degradation is primarily carried out by a family of enzymes called matrix metalloproteinases (MMPs). nih.gov
Ginsenoside CK has been shown to inhibit the expression and activity of key MMPs, thereby reducing the invasive potential of cancer cells. mdpi.comnih.gov Specifically, research indicates that CK can decrease the expression of MMP-2 and MMP-9. mdpi.comresearcherslinks.comscienceopen.com These two gelatinases are particularly important for degrading type IV collagen, a major component of the basement membrane, which is a significant barrier to cancer cell invasion. By blocking signaling pathways such as PI3K/AKT/mTOR, CK reduces the production of these proteases, thus inhibiting the proliferation and invasion of cancer cells. mdpi.comnih.gov
However, it is noteworthy that one study on breast cancer cells reported a contradictory finding, where CK treatment led to an increased expression of MMP-2 and MMP-9 genes. e-jarb.org This suggests that the effect of CK on MMPs may be context-dependent and vary between different types of cancer. Despite this, the bulk of the evidence points towards an inhibitory role of CK on MMPs in various cancers, including lung and neuroblastoma cells. researcherslinks.comnih.govscienceopen.com
Table 3: Modulation of Matrix Metalloproteinases (MMPs) by this compound
| Cancer Cell Type | Effect on MMPs |
|---|---|
| General Cancer Cells | Reduces expression of MMP-2 and MMP-9. mdpi.comnih.gov |
| Neuroblastoma | Decreased expression of MMP-2 and MMP-9. researcherslinks.com |
| Lung Cancer (A549) | Reduces MMP-2 and MMP-9. scienceopen.com |
| Breast Cancer | Increased expression of MMP-2 and MMP-9 genes. e-jarb.org |
The migration of cancer cells is a directed process guided by chemical signals known as chemokines. The interaction between the chemokine Stromal Cell-Derived Factor 1 (SDF-1, also known as CXCL12) and its receptor, CXCR4, is a critical axis that promotes the migration and metastasis of various cancers. mdpi.com
Research has demonstrated that Ginsenoside CK can inhibit the migration of cancer cells by interfering with this SDF-1/CXCR4 signaling pathway. mdpi.comnih.gov Studies on C6 glioma cells have shown that Compound K can attenuate the migration induced by SDF-1. nih.gov By reducing the activity of SDF-1, CK can effectively block a key initial stage of cancer cell metastasis, thereby inhibiting the progression of the disease. mdpi.comnih.gov
Anti-Angiogenic Effects
Ginsenoside Compound K (CK), the primary active metabolite of protopanaxadiol-type ginsenosides (B1230088), demonstrates significant anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov this compound interferes with this process by modulating key signaling pathways within endothelial cells, which form the lining of blood vessels. nih.gov
A crucial step in angiogenesis involves the migration of endothelial cells and their subsequent organization into three-dimensional tubular structures. While extensive research has been conducted on other ginsenosides like Rb1 and Rg3, which are known to inhibit the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), the direct effects of this compound are understood through its impact on underlying signaling pathways. nih.govnih.gov218.62.10
Research indicates that this compound blocks angiogenesis by inhibiting key signaling cascades such as the PI3K/AKT pathway. nih.gov The activation of this pathway by growth factors like basic fibroblast growth factor (bFGF) is known to promote angiogenesis. nih.gov By inhibiting downstream effectors of this pathway, such as p38 and AKT, this compound effectively blocks the formation of new blood vessels, a process that inherently includes the inhibition of endothelial cell migration and tube formation. nih.gov
Table 1: Effect of Ginsenosides on Endothelial Tube Formation
| Ginsenoside | Target Cell Line | Observed Effect | Relevant Pathway |
| This compound | Endothelial Cells | Inhibition of new blood vessel formation | PI3K/AKT/p38 nih.gov |
| Ginsenoside Rb1 | HUVECs | Inhibition of tube-like structure formation nih.govnih.gov | - |
| 20(R)-Ginsenoside Rg3 | HUVECs | Dose-dependent suppression of capillary tube formation 218.62.10 | - |
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcription factor that plays a pivotal role in cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. frontiersin.orgmdpi.com HIF-1α activation drives the expression of numerous genes that promote angiogenesis. nih.gov
This compound has been shown to suppress the expression and activity of HIF-1α in various cancer cell models, including hepatocellular carcinoma. nih.govmdpi.com Under hypoxic conditions, CK can inhibit the expression of HIF-1α and its downstream target genes, such as GLUT1, which is involved in glucose metabolism crucial for rapidly proliferating cells. nih.govresearchgate.net By downregulating HIF-1α, this compound disrupts the metabolic support for angiogenesis and inhibits the proliferation of cancer cells. frontiersin.org This inhibitory effect on HIF-1α signaling is a key mechanism behind the anti-angiogenic and anti-cancer properties of this compound. mdpi.com
Immunomodulatory Effects in the Cancer Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and immune evasion. This compound exerts significant immunomodulatory effects within the TME, helping to restore anti-tumor immunity. nih.govnih.gov Its actions involve the regulation of various immunosuppressive cells and the modulation of immune checkpoint pathways. nih.govbohrium.com
Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the TME and suppress the anti-tumor functions of T cells. nih.govresearchgate.net Research indicates that ginsenosides, including this compound, can negatively regulate the function of these immunosuppressive cells. researchgate.net By downregulating the inhibitory roles of MDSCs, this compound helps to alleviate the suppression of anti-tumor immune responses. nih.gov Furthermore, the related compound 20(S)-ginsenoside Rg3 has been found to promote the maturation of MDSCs into M2-polarized macrophages, suggesting that ginsenosides can influence the differentiation fate of these critical immune regulators. nih.gov
Tumor-Associated Macrophages (TAMs) are another key component of the TME. They typically exhibit an M2-like phenotype, which is associated with immunosuppression, tumor promotion, and angiogenesis. researchgate.net this compound has been shown to regulate macrophage function, including their polarization. researchgate.net Studies on ginsenosides suggest they can promote the conversion of TAMs from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype. researchgate.net This repolarization enhances the ability of the immune system to recognize and attack cancer cells. The mechanism for this regulation by this compound may involve the inhibition of β-arrestin2. researchgate.net
Table 2: Immunomodulatory Effects of this compound on Myeloid Cells
| Immune Cell Type | Phenotype in TME | Effect of this compound |
| Myeloid-Derived Suppressor Cells (MDSCs) | Immunosuppressive | Downregulates inhibitory function nih.govresearchgate.net |
| Tumor-Associated Macrophages (TAMs) | M2-like (pro-tumoral) | Promotes polarization to M1-like (anti-tumoral) phenotype researchgate.net |
Immune checkpoints, such as the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), are crucial for preventing autoimmunity but are often exploited by cancer cells to evade immune destruction. The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to T-cell exhaustion and inactivation. nih.gov
This compound has been identified as a potent inhibitor of the PD-1/PD-L1 interaction. mdpi.com Studies comparing various ginsenosides found that CK demonstrated one of the highest inhibitory effects on this immune checkpoint pathway. mdpi.com By physically blocking the binding between PD-1 and PD-L1, this compound prevents cancer cells from deactivating T cells, thereby enhancing the immune system's ability to recognize and eliminate them. nih.gov This mechanism is so significant that combining this compound with conventional anti-PD1 antibody therapy has been shown to produce a synergistic anti-tumor effect, enhancing T-cell infiltration and activation within the tumor. bohrium.com
Key Signaling Pathway Modulations in Cancer
This compound, often referred to as Compound K (CK), is a key metabolite of protopanaxadiol-type ginsenosides from ginseng. semanticscholar.org It demonstrates significant anticancer activities by modulating various intracellular signaling pathways that are critical for the proliferation, survival, and metastasis of cancer cells. spandidos-publications.com
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov Its aberrant activation is a common feature in many cancers. nih.gov Research has shown that Compound K can effectively inhibit this pathway, leading to reduced cancer cell proliferation and invasion. nih.govresearchgate.net
In various cancer cell types, CK has been observed to suppress the activity of key proteins in this cascade. nih.gov By inhibiting the expression of AKT, mTOR, and p70S6K1 proteins, CK blocks the entire signaling pathway. nih.govresearchgate.net This blockade results in a downstream reduction of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix and thus for cancer cell invasion and metastasis. nih.gov
Studies on specific cancers have elucidated these effects. For instance, in human osteosarcoma cells (MG-63 and U2-OS), Compound K was found to inhibit cell viability, proliferation, migration, and invasion by blocking the PI3K/mTOR/p70S6K1 pathway. spandidos-publications.comnih.govspandidos-publications.com Similarly, in malignant glioma cells, CK significantly inhibited proliferation and invasion by targeting the PI3K/AKT/mTOR signaling pathway. spandidos-publications.com In gastric cancer cells (HGC-27), CK was shown to inhibit cell proliferation and induce apoptosis by suppressing the PI3K/AKT/NF-κB pathway. frontiersin.org
| Cancer Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Osteosarcoma | MG-63, U2-OS | Inhibited cell proliferation, invasion, and migration; induced apoptosis by blocking the PI3K/mTOR/p70S6K1 pathway. | spandidos-publications.comnih.gov |
| Gastric Cancer | HGC-27 | Inhibited cell proliferation and induced apoptosis via inhibition of the PI3K/AKT/NF-κB pathway. | frontiersin.org |
| Malignant Glioma | Not specified | Significantly inhibited proliferation and invasion by blocking the PI3K/AKT/mTOR signaling pathway. | spandidos-publications.com |
| General Cancer Cells | Not specified | Effectively inhibits the expression of AKT/mTOR/p70S6K1 proteins, blocking the pathway and reducing MMP2/MMP9 expression. | nih.gov |
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of several cancers. Compound K has been identified as a modulator of this pathway.
In ovarian cancer stem cells, Compound K, as the active metabolite of ginsenoside Rb1, has been shown to specifically target and inhibit the Wnt/β-catenin signaling pathway. nih.gov β-catenin is a central component of this pathway, and its increased levels and nuclear accumulation are associated with tumor progression and poor prognosis in ovarian cancer. nih.gov Compound K treatment has been found to suppress the expression of β-catenin in these cancer stem cells. nih.gov Furthermore, it inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, a key step in activating Wnt target genes that promote cancer cell survival and proliferation. nih.gov In breast cancer cells, CK is also reported to induce apoptosis by suppressing the phosphorylation of GSK3β, which in turn reduces the expression of β-catenin. nih.gov
Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase that acts as a key negative regulator in the Wnt/β-catenin pathway. Its activity is inhibited by phosphorylation at the Ser9 residue, a process often mediated by AKT. researchgate.netnih.gov
Compound K's influence on GSK3β phosphorylation appears to be context-dependent. In the context of cancer, CK has been shown to induce apoptosis in MCF-7 breast cancer cells by suppressing the phosphorylation of GSK3β. nih.gov This suppression leads to a decrease in β-catenin and cyclin D1 expression, thereby inhibiting cancer cell proliferation. nih.gov However, in non-cancerous models, such as in rats with vascular dementia, CK has been observed to enhance the phosphorylation of GSK3β at Ser9 (pSer9-GSK3β). researchgate.netresearchgate.net This action is considered part of its neuroprotective mechanism, as AKT can inhibit GSK3β activity through this phosphorylation, which is linked to reduced tau hyperphosphorylation and neurodegeneration. researchgate.net
Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal cells, telomerase activity is low, leading to telomere shortening with each cell division, which acts as a biological clock triggering cellular senescence. nih.gov Cancer cells, however, often exhibit high levels of telomerase activity, allowing them to overcome this limit and achieve replicative immortality. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes like cell proliferation, differentiation, and survival. nih.gov This pathway includes several key kinases such as ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38. nih.govnih.gov
Compound K has been found to modulate the MAPK pathway as part of its anticancer effects. nih.gov In the context of cancer cell migration, CK can inhibit the activation of ERK, which is downstream of stromal cell-derived factor 1 (SDF-1) and its receptor CXCR4. This inhibition leads to decreased expression of MMP-2 and MMP-9, thereby preventing cancer cell migration. nih.gov Furthermore, CK can inhibit inflammatory responses that contribute to cancer progression by reducing the expression of ERK and JNK, which in turn decreases the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com In bladder cancer cells, CK induces apoptosis through the production of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK pathway. nih.gov
Anti-inflammatory Mechanisms
Chronic inflammation is a critical factor in the development and progression of many diseases, including cancer. mdpi.com Compound K exerts potent anti-inflammatory effects through the modulation of multiple molecular targets and signaling pathways. nih.gov
One of the primary mechanisms involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as enzymes like iNOS and COX-2. nih.govmdpi.comnih.gov Compound K has been shown to suppress the activation of the NF-κB pathway by targeting upstream kinases such as AKT1 and IKKα/β, thereby reducing the expression of these inflammatory mediators. nih.gov
CK also modulates the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18. nih.govmdpi.com Studies have shown that CK can inhibit the activation of the NLRP3 inflammasome, which is central to its anti-inflammatory properties. nih.govmdpi.comresearchgate.net
Furthermore, Compound K can activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in regulating inflammation. mdpi.com Activation of SIRT1 by CK helps to suppress LPS-induced inflammation, oxidative stress, and metabolic alterations in macrophages. mdpi.com CK is also known to function as an agonist of the glucocorticoid receptor (GR), which contributes to its anti-inflammatory effects without causing the glucose metabolism disorders associated with classical glucocorticoids. researchgate.netnih.govrsc.org
| Mechanism | Key Molecular Targets | Outcome | Reference |
|---|---|---|---|
| NF-κB Pathway Inhibition | AKT1, IKKα/β, p65 | Decreased expression of iNOS, TNF-α, IL-1β, IL-6, COX-2. | nih.govnih.gov |
| NLRP3 Inflammasome Modulation | NLRP3, Caspase-1 | Inhibited maturation and release of IL-1β and IL-18. | nih.govmdpi.com |
| SIRT1 Activation | SIRT1 | Repression of NF-κB transcriptional activity; suppression of oxidative stress. | mdpi.com |
| Glucocorticoid Receptor Agonism | Glucocorticoid Receptor (GR) | Activation of anti-inflammatory pathways without adverse metabolic effects. | researchgate.netnih.gov |
| MAPK Pathway Modulation | ERK, JNK | Reduced production of NO and PGE2. | nih.govmdpi.com |
Modulation of Inflammatory Mediators
This compound (CK) demonstrates significant anti-inflammatory properties through its ability to modulate the production and expression of various inflammatory mediators. Research in RAW 264.7 macrophage cells has shown that CK can inhibit the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govelsevierpure.com This inhibitory effect extends to other key mediators of inflammation, including inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a molecule heavily involved in the inflammatory cascade. elsevierpure.comnih.gov
Studies using lipopolysaccharide (LPS)-stimulated macrophages have revealed that pretreatment with CK leads to a significant reduction in the gene expression of these pro-inflammatory markers. nih.gov The mechanism is linked to CK's ability to activate Sirtuin 1 (SIRT1), which in turn represses the inflammatory response. nih.gov In vivo studies on mice with induced inflammation further corroborate these findings, showing that CK administration can suppress the levels of IL-1β, IL-6, and TNF-α in tissues, thereby alleviating neuroinflammation. nih.gov The compound's action on these mediators suggests a broad-spectrum anti-inflammatory potential by targeting key molecules in the inflammatory pathway. elsevierpure.com
| Mediator | Effect | Model System | Reference |
|---|---|---|---|
| TNF-α | Decreased Expression/Levels | RAW 264.7 cells; Mice | nih.govelsevierpure.com |
| IL-6 | Decreased Expression/Levels | RAW 264.7 cells; Mice | nih.govelsevierpure.com |
| IL-1β | Decreased Expression/Levels | RAW 264.7 cells; Mice | nih.govelsevierpure.com |
| iNOS | Decreased Expression | RAW 264.7 cells | elsevierpure.com |
| NO | Decreased Production | RAW 264.7 cells | nih.gov |
Nuclear Factor Kappa-B (NF-κB) Pathway Inhibition
A central mechanism underlying the anti-inflammatory effects of this compound is its potent inhibition of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. elsevierpure.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov CK has been shown to interfere with this pathway at multiple levels.
In human gastric cancer cells, CK significantly decreased the expression of NF-κB p65 and phosphorylated IκBα (p-IκBα), a key step in NF-κB activation. frontiersin.org This suggests that CK prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and inhibiting its translocation to the nucleus. Further studies have elucidated that CK's inhibitory action may be mediated through the PI3K/Akt signaling pathway, which lies upstream of NF-κB. frontiersin.org Another identified molecular target is Annexin A2; CK has been shown to interact with this protein, leading to the inhibition of the NF-κB pathway. researchgate.net Additionally, the activation of SIRT1 by CK has been reported to repress the transcriptional activity of NF-κB by directly deacetylating the RelA/p65 subunit. nih.gov This multi-faceted inhibition of the NF-κB pathway is a cornerstone of CK's anti-inflammatory action. elsevierpure.com
Cyclooxygenase-2 (COX-2) Expression Modulation
This compound effectively modulates the expression of Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of prostaglandins (B1171923) (PGs) during inflammation. elsevierpure.comnih.gov Unlike the constitutively expressed COX-1, COX-2 is upregulated at sites of inflammation and contributes significantly to the inflammatory response and associated pain.
Research has demonstrated that CK exerts its anti-inflammatory and analgesic effects by downregulating the expression of COX-2 in inflamed tissues. nih.gov This downregulation leads to a subsequent reduction in the levels of Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain. nih.gov In a rat model of carrageenan-induced paw edema, administration of CK decreased COX-2 expression in the paw tissue. nih.gov Notably, this effect was achieved without significantly affecting the expression or activity of COX-1, suggesting a selective action that may spare the physiological functions of COX-1, such as gastric mucosa protection. nih.gov The inhibition of COX-2 expression by CK in LPS-stimulated RAW 264.7 cells further confirms this mechanism at a cellular level. elsevierpure.com
Antioxidant Mechanisms
Free Radical Scavenging Activity
This compound possesses direct antioxidant properties, including the ability to scavenge harmful free radicals. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to cellular damage and the pathogenesis of various diseases. CK has been shown to directly counteract this by neutralizing these reactive molecules.
In studies involving human retinal pigment epithelial (RPE) cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, CK acted as an ROS scavenger, significantly attenuating cytotoxicity, DNA damage, and apoptosis. nih.gov Similarly, in macrophage cell lines stimulated with LPS, CK pretreatment was found to inhibit ROS accumulation. nih.gov It has also been shown to reduce ROS production in striatal cells expressing mutant huntingtin protein, a model for Huntington's disease. koreascience.kr This capacity to scavenge free radicals is a fundamental aspect of its protective effects against oxidative damage. nih.gov
Regulation of Endogenous Antioxidant Defense Systems
Beyond its direct scavenging activity, this compound enhances the body's intrinsic antioxidant capabilities by upregulating the expression and activity of various endogenous antioxidant enzymes. nih.govnih.gov This mechanism provides a more sustained defense against oxidative stress.
In 3T3-L1 adipocytes, CK treatment led to a significant increase in the mRNA and protein expression of several crucial antioxidant enzymes, including catalase, glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and superoxide (B77818) dismutase (SOD2 and SOD3). nih.gov In a mouse model of Parkinson's disease, CK administration increased the activities of total antioxidant capacity (T-AOC) and glutathione peroxidase (GSH-Px), while decreasing the content of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This broad upregulation of the cellular antioxidant machinery demonstrates that CK reinforces the endogenous defense network against oxidative damage. nih.govnih.gov
Nrf2/HO-1 Signaling Pathway Activation
A key mechanism through which this compound bolsters endogenous antioxidant defenses is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov The Nrf2 pathway is a master regulator of cellular redox homeostasis, orchestrating the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov
In human RPE cells exposed to oxidative stress, CK was found to promote the phosphorylation of Nrf2 and its subsequent translocation from the cytoplasm to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com This action by CK markedly augmented the expression and enzymatic activity of HO-1, a critical cytoprotective enzyme with potent antioxidant and anti-inflammatory functions. nih.gov The crucial role of this pathway was confirmed when blocking HO-1 activity abolished the protective and ROS-scavenging effects of CK. nih.gov Therefore, the activation of the Nrf2/HO-1 axis is a pivotal strategy employed by CK to protect cells from oxidative damage. nih.gov
| Component | Effect | Cellular Location | Model System | Reference |
|---|---|---|---|---|
| Nrf2 | Increased Phosphorylation | Nucleus | ARPE-19 Cells | nih.gov |
| Nrf2 | Increased Nuclear Translocation | Nucleus | ARPE-19 Cells | nih.gov |
| HO-1 | Increased Expression | Cytoplasm | ARPE-19 Cells | nih.gov |
| HO-1 | Increased Enzymatic Activity | - | ARPE-19 Cells | nih.gov |
Modulation of Superoxide Dismutase (SOD) Levels
This compound (CK) has been shown to exert a significant influence on the endogenous antioxidant defense system, particularly through the modulation of Superoxide Dismutase (SOD) levels. SOD is a crucial enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage.
Research indicates that CK can enhance the activity and expression of SOD. In a study investigating the effects of CK on adipocyte differentiation, treatment with CK led to an increase in the expression of ROS scavenging enzymes, including SOD2 (manganese superoxide dismutase) and SOD3 (extracellular superoxide dismutase). nih.gov Specifically, a 40 µM concentration of CK was found to significantly increase the mRNA expression of SOD2 by approximately 5-fold. nih.gov
| Parameter | Model/System | Effect of CK | Key Findings |
|---|---|---|---|
| SOD2 and SOD3 Expression | 3T3-L1 Adipocytes | Increased mRNA and protein expression | 40 µM CK increased SOD2 mRNA expression by ~5-fold. nih.gov |
| SOD Activity | Rat Brain Tissue (Cerebral Ischemia/Reperfusion) | Significantly increased | Contributes to neuroprotection by reducing oxidative stress. tandfonline.comtandfonline.com |
| Antioxidant Signaling | Various Cellular Models | Activation of Keap1/Nrf2/HO-1 pathway | Enhances the expression of antioxidant enzymes, including SOD. nih.gov |
Modulation of Glutathione (GSH) Levels
Ginsenoside CK also plays a vital role in modulating the levels of glutathione (GSH), another cornerstone of the cellular antioxidant defense system. GSH is a tripeptide that is critical for detoxifying reactive oxygen species (ROS), regenerating other antioxidants, and maintaining cellular redox balance.
Studies have demonstrated that CK can positively influence glutathione metabolism. In a metabolomics study using HT22 neuronal cells, CK was found to reverse metabolic changes induced by oxidative stress by altering taurine (B1682933), glutamate (B1630785), glycine (B1666218), and glutathione metabolism. scienceopen.comresearchgate.net As glycine and glutamate are essential precursors for GSH synthesis, CK's ability to modulate their metabolism directly impacts the cell's capacity to produce glutathione. scienceopen.com This intervention helps to maintain glutathione homeostasis, which is crucial for neuronal protection against oxidative damage. scienceopen.comresearchgate.net
Furthermore, in animal models of cerebral ischemia/reperfusion, pretreatment with ginsenoside CK has been shown to significantly increase the activity of glutathione peroxidase (GSH-Px), an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by GSH. tandfonline.comtandfonline.com By enhancing the activity of GSH-Px, CK helps to reduce the accumulation of harmful peroxides and mitigate oxidative damage to cellular components. tandfonline.comtandfonline.com Research has also indicated that CK can directly increase GSH levels in brain tissue, further contributing to its neuroprotective effects. nih.gov
| Parameter | Model/System | Effect of CK | Detailed Findings |
|---|---|---|---|
| Glutathione Metabolism | HT22 Neuronal Cells | Reversed oxidative stress-induced metabolic changes | Altered the metabolism of GSH precursors glycine and glutamate. scienceopen.comresearchgate.net |
| Glutathione Peroxidase (GSH-Px) Activity | Rat Brain Tissue (Cerebral Ischemia/Reperfusion) | Significantly increased | Enhances the detoxification of peroxides. tandfonline.comtandfonline.com |
| GSH Levels | Mouse Brain Tissue | Increased | Contributes to enhanced memory function and reduced neuronal apoptosis. nih.gov |
Catalase (CAT) Activity Enhancement
Catalase (CAT) is a key antioxidant enzyme that primarily catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. By efficiently neutralizing H₂O₂, catalase prevents the formation of the highly reactive hydroxyl radical and protects cells from oxidative damage. Research has shown that ginsenoside CK can enhance the activity and expression of this vital enzyme.
In a study investigating the effects of CK on adipogenesis, it was observed that CK treatment led to a substantial increase in catalase expression. Specifically, in 3T3-L1 cells, treatment with 20 μM and 40 μM of CK resulted in a 10-fold and 30-fold increase in catalase mRNA expression, respectively. nih.gov This was accompanied by a corresponding increase in the protein expression of catalase. nih.gov
The upregulation of catalase is a significant component of the antioxidant mechanism of CK. By boosting catalase levels, CK helps to create a more robust defense against the damaging effects of reactive oxygen species, which is particularly relevant in conditions of high oxidative stress, such as neurodegenerative diseases and ischemia-reperfusion injury. nih.gov
| Parameter | Model/System | Effect of CK | Quantitative Findings |
|---|---|---|---|
| Catalase mRNA Expression | 3T3-L1 Adipocytes | Significantly increased | 10-fold increase with 20 µM CK; 30-fold increase with 40 µM CK. nih.gov |
| Catalase Protein Expression | 3T3-L1 Adipocytes | Increased | Correlated with the increase in mRNA expression. nih.gov |
| Catalase Content | H9C2 Cells (H₂O₂-induced) | Increased | Contributes to the prevention of oxidative stress injury. nih.gov |
Neuroprotective Mechanisms
Protection Against Neuronal Damage
This compound exhibits potent neuroprotective properties, shielding neurons from various forms of damage, particularly those induced by oxidative stress and excitotoxicity. scienceopen.comresearchgate.net Its protective mechanisms are multifaceted, involving the mitigation of cellular damage pathways and the enhancement of cell survival signals.
In models of oxidative stress-induced neuronal injury, such as in HT22 cells exposed to hydrogen peroxide, CK has been shown to significantly increase cell survival rates. scienceopen.comresearchgate.net This protective effect is, in part, due to its ability to counteract the production of reactive oxygen species (ROS) and inhibit neuronal apoptosis. nih.govfrontiersin.org Studies have shown that CK can reduce neuronal apoptosis by inhibiting the expression of pro-apoptotic proteins like Cytochrome C and Caspase-3. nih.govfrontiersin.org
Furthermore, ginsenoside CK has demonstrated protective effects in the context of cerebral ischemia/reperfusion injury. Pretreatment with CK can attenuate neuronal damage and reduce the size of ischemic legions in the brain. tandfonline.comnih.gov This neuroprotection is associated with the preservation of mitochondrial function and the inhibition of apoptosis and autophagy in neurons. nih.gov By activating pro-survival signaling pathways such as the PI3K/Akt pathway, CK helps to maintain neuronal integrity and function in the face of ischemic insults. scienceopen.comresearchgate.netnih.gov
Regulation of Synaptic Function and Memory-Related Pathways
Ginsenoside CK has been found to positively influence synaptic function and plasticity, which are fundamental processes for learning and memory. It exerts these effects by modulating the expression of key synaptic proteins and influencing memory-related signaling pathways.
A key finding is that CK can increase the expression levels of important synaptic marker proteins, namely postsynaptic density protein 95 (PSD-95) and synaptophysin (SYP). nih.govfrontiersin.org PSD-95 is a critical scaffolding protein in the postsynaptic density, essential for synaptic signal transmission, while SYP is a major protein in presynaptic vesicles, playing a role in synaptic structure and function. nih.govfrontiersin.org In both in vitro studies with Aβ-damaged HT22 cells and in vivo models of cognitive dysfunction, treatment with CK led to a significant increase in the expression of both PSD-95 and SYP, suggesting that CK can improve the structure and function of injured neurons. nih.govfrontiersin.orgresearchgate.net
The memory-enhancing effects of CK are also linked to its ability to modulate specific signaling pathways. One such pathway is the brain-derived neurotrophic factor (BDNF) signaling cascade. Studies have shown that CK administration can increase the expression of BDNF. mdpi.com BDNF, in turn, activates downstream pathways such as the Akt and ERK signaling pathways, which are known to be crucial for adult hippocampal neurogenesis, synaptic plasticity, and cognitive function. mdpi.comnih.gov By activating the BDNF signaling pathway, CK can promote the proliferation and survival of new neurons, thereby potentially counteracting age-related cognitive decline. mdpi.com
| Synaptic Protein | Model/System | Effect of CK | Significance |
|---|---|---|---|
| Postsynaptic Density Protein 95 (PSD-95) | Aβ-damaged HT22 cells; Mouse brain with cognitive dysfunction | Increased expression | Enhances postsynaptic signal transmission. nih.govfrontiersin.orgresearchgate.net |
| Synaptophysin (SYP) | Aβ-damaged HT22 cells; Mouse brain with cognitive dysfunction | Increased expression | Improves presynaptic structure and function. nih.govfrontiersin.orgresearchgate.net |
Involvement in Neuronal Energy and Amino Acid Metabolism (e.g., Glutamate, ATP)
Ginsenoside CK plays a significant role in maintaining neuronal function by modulating energy and amino acid metabolism, which are critical for neuronal survival and activity. Its influence on glutamate and ATP levels is particularly noteworthy.
Metabolomic studies have revealed that CK can regulate key metabolic pathways in neurons, including taurine and hypotaurine (B1206854) metabolism, pyruvate (B1213749) metabolism, and alanine, aspartate, and glutamate metabolism. scienceopen.comresearchgate.net Glutamate is a major excitatory neurotransmitter, but its excess can lead to excitotoxicity and neuronal death. CK has been shown to reverse metabolic changes in glutamate levels in oxidatively damaged neuronal cells, suggesting a role in maintaining glutamate homeostasis. scienceopen.comresearchgate.net While some ginsenosides like Rd have been shown to promote glutamate clearance, CK's direct mechanism on glutamate transport is an area of ongoing research. nih.govnih.govresearchgate.net
A crucial aspect of CK's neuroprotective effect is its ability to enhance neuronal energy production. Studies have demonstrated that CK can significantly increase the content of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. scienceopen.comresearchgate.netnih.gov In models of oxygen-glucose deprivation/reperfusion, CK was found to restore the decrease in ATP synthesis, with a particular impact on ATP generated from mitochondria. nih.gov This suggests that CK can improve mitochondrial function and bioenergy production, which is vital for neuronal survival, especially under conditions of metabolic stress like ischemia. nih.gov This enhancement of ATP production is linked to the regulation of signaling pathways such as PI3K/Akt. scienceopen.comresearchgate.net
| Metabolic Parameter | Model/System | Effect of CK | Mechanism/Significance |
|---|---|---|---|
| Glutamate Metabolism | HT22 Neuronal Cells | Reversed oxidative stress-induced metabolic changes | Contributes to maintaining glutamate homeostasis and preventing excitotoxicity. scienceopen.comresearchgate.net |
| ATP Content | HT22 Neuronal Cells; PC12 Cells (OGD/R) | Significantly increased | Primarily increases mitochondrial ATP production, improving neuronal bioenergetics. scienceopen.comresearchgate.netnih.gov |
| Energy-Metabolism Pathways | HT22 Neuronal Cells | Regulates pathways including taurine and pyruvate metabolism | Contributes to overall neuroprotection against oxidative stress. scienceopen.comresearchgate.net |
Signaling Pathway Interactions (e.g., PI3K/AKT, GSK-3β)
This compound (CK) has been shown to modulate several critical signaling pathways, including the PI3K/AKT and GSK-3β pathways, which are central to cellular processes like cell survival, proliferation, and metabolism. In the context of adipogenesis, CK treatment has been observed to decrease the phosphorylation of protein kinase B (AKT), a key component of the PI3K/AKT pathway, in the early stages of adipocyte differentiation. nih.govmdpi.com This inhibitory effect on AKT phosphorylation is part of a broader mechanism by which CK suppresses the differentiation of pre-adipocytes into mature fat cells. nih.govmdpi.com
The interaction of ginsenosides with the PI3K/AKT pathway is a recognized mechanism in various biological contexts. For instance, the activation of the PI3K/AKT pathway is known to be cardioprotective against myocardial ischemia/reperfusion injury by preventing cardiomyocyte apoptosis. plos.org While not directly specifying CK, studies on other ginsenosides like Ginsenoside Rd have demonstrated that their anti-apoptotic effects are mediated through the activation of PI3K/AKT signaling. plos.orgnih.gov Furthermore, the PI3K/AKT pathway has a downstream effector, glycogen synthase kinase 3β (GSK-3β), which is phosphorylated and thereby inhibited by activated AKT. plos.org This phosphorylation of GSK-3β at Serine 9 is associated with attenuated myocardial injury. plos.org The PI3K/AKT/GSK-3β signaling axis has been implicated in the neuroprotective effects of other ginsenosides as well, suggesting a conserved mechanism of action for this class of compounds. nih.govmdpi.com
Hepatoprotective Mechanisms
Attenuation of Oxidative Stress in Liver Injury Models
A significant aspect of the hepatoprotective effect of this compound is its ability to mitigate oxidative stress in the liver. In a model of autoimmune hepatitis induced by concanavalin (B7782731) A, CK pretreatment was found to counteract the increase in malondialdehyde (MDA), a marker of lipid peroxidation, and restore the levels of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH). nih.gov This demonstrates CK's capacity to alleviate peroxidative damage in the liver. nih.gov
The antioxidant properties of ginsenosides, including CK, are a key mechanism in protecting the liver from various insults. mdpi.com In cases of chemical-induced liver damage, such as that caused by carbon tetrachloride (CCl4), the resulting oxidative stress is a primary driver of hepatotoxicity. mdpi.com Ginsenosides have been reported to prevent lipid peroxidation and enhance the activity of antioxidant enzymes like SOD and glutathione peroxidase (GPx). mdpi.com The hepatoprotective effects of CK are attributed in part to its ability to reduce the production of reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. nih.govnih.gov
Table 1: Effects of this compound on Markers of Oxidative Stress in Liver Injury
| Marker | Effect of Liver Injury | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Increased | Decreased | nih.gov |
| Superoxide Dismutase (SOD) | Decreased | Increased | nih.gov |
| Glutathione (GSH) | Decreased | Increased | nih.gov |
| Reactive Oxygen Species (ROS) | Increased | Decreased | nih.gov |
Regulation of Peroxisome Pathway
Current research has not extensively detailed the specific mechanisms of this compound in the regulation of the peroxisome pathway in liver injury models.
Mechanisms in Metabolic Regulation
Adipogenesis Inhibition
This compound has demonstrated significant inhibitory effects on adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. nih.govnih.gov This anti-adipogenic activity is achieved through the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govnih.gov The expression of these master regulators is crucial for the initiation and progression of adipocyte differentiation.
CK's intervention in adipogenesis occurs at the early stages, including the mitotic clonal expansion (MCE) phase. nih.gov It has been shown to suppress the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, leading to cell cycle arrest at the G2/M stage. nih.gov Furthermore, CK treatment results in decreased expression of downstream targets of PPAR-γ and C/EBPα, such as fatty acid binding protein 4 (FABP4) and sterol regulatory element-binding protein 1 (SREBP1). nih.gov
The anti-adipogenic effects of CK are also mediated through the modulation of upstream signaling pathways. It has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, inhibits adipogenesis. nih.govnih.gov Concurrently, CK decreases the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), as well as AKT, all of which are involved in promoting adipocyte differentiation. nih.govnih.gov
Table 2: Molecular Targets of this compound in Adipogenesis Inhibition
| Molecular Target | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| PPAR-γ | Downregulation | Inhibition of adipocyte differentiation | nih.govnih.gov |
| C/EBPα | Downregulation | Inhibition of adipocyte differentiation | nih.govnih.gov |
| FABP4 | Downregulation | Reduced fatty acid uptake and storage | nih.gov |
| AMPK | Increased phosphorylation (Activation) | Suppression of adipogenesis | nih.govnih.gov |
| AKT | Decreased phosphorylation (Inhibition) | Suppression of early-stage adipogenesis | nih.govnih.gov |
| ERK/p38 MAPK | Decreased phosphorylation (Inhibition) | Suppression of early-stage adipogenesis | nih.govnih.gov |
Lipid and Glucose Metabolism Modulation
This compound plays a role in the modulation of both lipid and glucose metabolism. rsc.orgresearchgate.netmdpi.com In the context of nonalcoholic fatty liver disease (NAFLD), CK has been shown to ameliorate hepatic lipid accumulation. rsc.org It achieves this by activating the LKB1/AMPK signaling pathway, which in turn regulates the expression of factors involved in lipid synthesis and metabolism. rsc.org The activation of AMPK is a central mechanism, as it is a master regulator of cellular energy homeostasis that inhibits fatty acid and cholesterol synthesis while promoting fatty acid oxidation. nih.gov
Studies in high-fat diet-induced hyperlipidemic rats have shown that while CK may not significantly affect body weight gain, it can lead to a reduction in LDL-C levels. mdpi.com The modulation of lipid metabolism by ginsenosides is a complex process that can also involve alterations in the gut microbiota and bile acid metabolism. nih.gov
In terms of glucose metabolism, CK has been shown to inhibit the HIF-1α-mediated glycolysis pathway in liver cancer cells. frontiersin.org It reduces the activity of key glycolytic enzymes and decreases the rate of ATP production, thereby suppressing glycolysis. frontiersin.org This effect on glucose metabolism is relevant to its anti-cancer properties but also highlights its broader role in metabolic regulation. frontiersin.org Furthermore, CK has been suggested to modulate glucose metabolism via PPARγ to ameliorate cognitive dysfunction in certain models, indicating a link between its metabolic and neuroprotective effects. researchgate.net
Regulation of Adipogenic Markers (e.g., PPARγ, C/EBPα)
This compound, also known as Compound K (CK), demonstrates significant regulatory effects on key transcription factors involved in adipogenesis, the process of fat cell formation. nih.gov Research has shown that CK inhibits adipogenesis by directly suppressing the expression of master adipogenic regulators, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.govresearchgate.net
In studies utilizing 3T3-L1 preadipocyte cell lines, treatment with CK resulted in a concentration-dependent decrease in both the mRNA and protein levels of these critical transcription factors. nih.gov The differentiation of pre-adipocytes into mature fat cells is heavily reliant on the activation of C/EBPα and PPARγ, which together orchestrate the expression of downstream genes responsible for the adipocyte phenotype, including lipid storage and glucose metabolism. nih.govresearchgate.net By downregulating these markers, CK effectively inhibits the maturation of fat cells and the accumulation of lipids. nih.gov
Further investigations have confirmed that CK's inhibitory action extends to other adipogenesis-specific genes that are regulated by PPARγ and C/EBPα, such as fatty acid-binding protein 4 (FABP4) and sterol regulatory element-binding protein 1c (SREBP-1c). nih.gov The collective downregulation of this network of adipogenic markers underscores the potent anti-adipogenic capacity of this compound at the molecular level. nih.govmdpi.com
Table 1: Effect of this compound on Adipogenic Marker Expression in 3T3-L1 Cells
| Marker | Effect of CK Treatment | Observation | Source |
|---|---|---|---|
| PPARγ | Downregulation | Significant decrease in both mRNA and protein expression levels. | nih.gov |
| C/EBPα | Downregulation | Significant decrease in both mRNA and protein expression levels. | nih.gov |
| FABP4 | Downregulation | Significant decrease in protein expression levels. | nih.gov |
| SREBP-1c | Downregulation | Decrease in mRNA expression in a dose-dependent manner. | nih.gov |
AMP-activated Protein Kinase (AMPK) Pathway Involvement
The metabolic regulatory effects of this compound are significantly mediated through its interaction with the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK acts as a central energy sensor in cells, and its activation is crucial for maintaining cellular energy homeostasis. nih.govginsengstudies.org
Studies have demonstrated that CK functions as an activator of AMPK. rsc.org Treatment of cells with CK leads to an increase in the phosphorylation of AMPK at the threonine-172 residue within its α-subunit, which is a key step for its activation. nih.govginsengstudies.org Activated AMPK then initiates a cascade of downstream signaling events aimed at inhibiting energy-consuming anabolic pathways, such as the synthesis of fatty acids and triglycerides, while promoting catabolic pathways like fatty acid oxidation. nih.gov
A direct target of activated AMPK is Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid synthesis. ginsengstudies.org CK treatment has been shown to increase the phosphorylation of ACC, which inhibits its enzymatic activity. nih.govginsengstudies.org This inhibition leads to reduced lipid synthesis and storage. nih.gov The central role of AMPK in CK's mechanism is highlighted by experiments where the pharmacological inhibition of AMPK (using Compound C) partially reverses the beneficial effects of CK, including the suppression of PPARγ expression and the reduction of lipid accumulation. nih.govginsengstudies.orgrsc.org This evidence confirms that the AMPK signaling cascade is a primary pathway through which this compound exerts its anti-adipogenic and lipid-lowering effects. nih.govginsengstudies.org
Table 2: Research Findings on AMPK Pathway Activation by this compound
| Finding | Model System | Key Result | Source |
|---|---|---|---|
| Increased Phosphorylation of AMPK and ACC | 3T3-L1 Adipocytes | CK treatment increased protein levels of p-AMPK by 2.9-fold and p-ACC by 2.5-fold. | nih.gov |
| Attenuation of SREBP-1c | Insulin-resistant HepG2 cells | CK suppressed the gene expression of SREBP-1c in a time- and dose-dependent manner. | ginsengstudies.org |
| Amelioration of Hepatic Lipid Accumulation | HepG2 cells and fructose-fed mice | CK activated the LKB1/AMPK pathway, modulating factors related to lipid metabolism. | rsc.org |
AKT Signaling Pathway in Metabolic Regulation
The AKT signaling pathway, also known as the Protein Kinase B (PKB) pathway, is another critical target in the metabolic regulatory functions of this compound. While the AKT pathway is multifaceted, in the context of adipogenesis, CK has been shown to exert an inhibitory effect. nih.gov
During the early stages of adipocyte differentiation, the phosphorylation and activation of AKT are typically upregulated. nih.gov Research has demonstrated that treatment with CK can reduce this elevated phosphorylation of AKT. nih.gov By inhibiting the AKT signaling pathway, CK interferes with the complex signaling network that promotes the differentiation of pre-adipocytes into mature fat cells. nih.gov This inhibitory action on AKT is part of a broader mechanism that also involves the suppression of other signaling molecules like extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38). nih.gov
In other metabolic contexts, the role of CK on the AKT pathway can be different. For instance, in skeletal muscle of diabetic rat models, CK was found to potentially increase the phosphorylation of Akt, which is linked to improved insulin (B600854) sensitivity and hypoglycemic effects. mdpi.com This suggests that the regulatory action of this compound on the AKT pathway may be tissue-specific and dependent on the particular metabolic condition being studied. nih.govmdpi.com However, in the direct regulation of adipogenesis, its primary role is inhibitory. nih.gov
Structure-Activity Relationship Studies
The biological activities of ginsenosides are intrinsically linked to their specific chemical structures, including the stereochemistry of the aglycone, and the type, number, and position of sugar moieties. nih.gov For this compound, its structure as a 20(S)-protopanaxadiol (PPD) type ginsenoside is a key determinant of its potent bioactivity.
Comparative studies have revealed critical structure-activity relationships:
Stereochemistry at C-20: The spatial orientation at the C-20 carbon is crucial. Research consistently shows that 20(S)-ginsenosides exhibit greater biological potency, such as stronger anti-inflammatory activity, compared to their 20(R)-epimers. nih.govmdpi.com
Glycosylation: Compound K is a metabolite of larger ginsenosides (like Rb1, Rb2, and Rc) and is formed by the deglycosylation of sugar moieties from the C-20 position of the PPD aglycone. nih.gov This simpler structure with a single glucose at C-20 enhances its bioavailability and absorption compared to the parent compounds. nih.gov
Double Bonds: The presence and position of double bonds in the ginsenoside structure can also influence activity. Studies on other rare ginsenosides indicate that those possessing a double bond, particularly at the C-20(21) or C-20(22) position, often exhibit more potent anti-cancer and anti-inflammatory effects. mdpi.com
These structural features collectively contribute to the distinct pharmacological profile of this compound, making it one of the most active ginsenoside metabolites. nih.govmdpi.com
Preclinical Efficacy and Therapeutic Potential of 20 S Ginsenoside C K
In Vitro Studies (Cellular Models)
Cancer Cell Lines (e.g., Breast Cancer, Liver Cancer, Lung Cancer, Colon Cancer, Myeloid Leukemia, Osteosarcoma)
20(S)-Ginsenoside C-K (CK) has demonstrated significant anti-tumor effects across a variety of cancer cell lines in preclinical in vitro studies. nih.gov Its efficacy is attributed to its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. nih.govnih.gov
Breast Cancer: In breast cancer cell lines such as MCF-7 (ER and PR-positive) and MDA-MB-231 (triple-negative breast cancer, TNBC), CK has been shown to inhibit cell survival. koreascience.kre-jarb.org The half-maximal inhibitory concentration (IC50) was determined to be 52.17 µM for MCF-7 cells and 29.88 µM for MDA-MB-231 cells, indicating a more potent effect against the aggressive TNBC subtype. koreascience.kre-jarb.org Studies also show CK can suppress the growth of hormone-independent breast cancer cells by inducing G1 phase cell cycle arrest.
Liver Cancer: CK has been observed to inhibit the proliferation of human liver cancer cells, including HepG2, SK-Hep-1, Bel-7404, and Huh7, in a time- and concentration-dependent manner. frontiersin.orgnih.govmdpi.com It can arrest the cell cycle in the G0/G1 phase and induce ferroptosis, a form of iron-dependent cell death. frontiersin.orgnih.gov The IC50 values for different hepatocellular carcinoma (HCC) cell lines after 48 hours of treatment ranged from 20 to 50 μM. mdpi.com The mechanism of action involves targeting pathways such as the HIF-1α-mediated glycolysis and the FOXO signaling pathway. frontiersin.orgnih.gov
Lung Cancer: In lung cancer, CK has shown efficacy against both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). nih.govaccscience.com For NSCLC cell lines A549 and H460, CK was found to enhance the activity of the tumor suppressor p53, thereby synergizing with chemotherapy agents like cisplatin (B142131) to inhibit cell growth and induce apoptosis. nih.govmdpi.com In SCLC cells, CK effectively inhibits proliferation and induces G2/M cell cycle arrest and apoptosis, primarily through the ATM/ATR signaling pathway. accscience.com
Colon Cancer: Studies on human colorectal cancer cell lines, including HCT-116, SW-480, and HT-29, have revealed that CK significantly inhibits cell proliferation in a dose- and time-dependent manner, with effective concentrations between 30-50 µM. nih.govspandidos-publications.com In contrast, its parent compound, ginsenoside Rb1, showed no such effects at the same concentrations. spandidos-publications.com CK induces apoptosis and arrests the cell cycle in the G1 phase. nih.govspandidos-publications.com The p53 mutant cell line SW-480 was observed to be more sensitive to CK's effects. spandidos-publications.com
Myeloid Leukemia: CK has demonstrated anti-leukemia potential in various acute myeloid leukemia (AML) cell lines (MOLM13, MOLM14, U937, THP-1). nih.govresearchgate.net It suppresses AML cell activity, induces apoptosis, and causes G1 cell cycle arrest. nih.govresearchgate.net Furthermore, CK can inhibit telomerase function, which is crucial for the survival of many cancer cells. nih.gov
Osteosarcoma: In human osteosarcoma cell lines MG63 and U2-OS, CK has been shown to inhibit cell viability and proliferation. nih.govnih.govspandidos-publications.com It induces apoptosis and arrests the cell cycle at the G2/M phase. nih.gov The antitumor mechanism in osteosarcoma cells is linked to the blockade of the PI3K/mTOR/p70S6K1 signaling pathway. nih.govnih.gov
| Cancer Type | Cell Line(s) | Key Findings | Reported IC50 / Effective Concentration |
|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibits cell survival; induces G1 phase arrest. koreascience.kr More effective against TNBC. koreascience.kre-jarb.org | MCF-7: 52.17 µM; MDA-MB-231: 29.88 µM. koreascience.kr |
| Liver Cancer | HepG2, SK-Hep-1, Bel-7404, Huh7, HCC-LM3, SMMC-7721 | Inhibits proliferation; induces G0/G1 phase arrest and ferroptosis. frontiersin.orgnih.govmdpi.com | 20-50 µM for 48h. mdpi.com |
| Lung Cancer | A549, H460 (NSCLC); SCLC cell lines | Enhances p53 activity; induces G2/M arrest and apoptosis. nih.govaccscience.com | Not specified in abstracts. |
| Colon Cancer | HCT-116, SW-480, HT-29 | Inhibits proliferation; induces G1 phase arrest and apoptosis. nih.govspandidos-publications.com | 30-50 µM. spandidos-publications.com |
| Myeloid Leukemia | MOLM13, MOLM14, U937, THP-1 | Suppresses cell activity; induces G1 phase arrest and apoptosis. nih.govresearchgate.net | Not specified in abstracts. |
| Osteosarcoma | MG63, U2-OS | Inhibits viability and proliferation; induces G2/M arrest and apoptosis. nih.govnih.gov | Not specified in abstracts. |
Endothelial Cells (e.g., HUVECs)
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can modulate processes related to angiogenesis, the formation of new blood vessels. nih.gov Angiogenesis is critical for tumor growth and metastasis. nih.gov Research indicates that CK can inhibit the p38 and AKT signaling pathways in endothelial cells. nih.gov These pathways are crucial for angiogenesis, and their inhibition by CK helps to block the formation of new blood vessels that would otherwise supply tumors. nih.gov One study found that a combination of DMSO and ginsenosides (B1230088), particularly CK, potently inhibited the proliferation of TNF-α-induced HUVEC endothelial cells and promoted their apoptosis, which is relevant to reducing inflammation and pannus formation in arthritis models. midwesterndoctor.com
| Cell Line | Key Findings | Signaling Pathway(s) Implicated |
|---|---|---|
| HUVECs | Inhibits angiogenesis-related processes; inhibits proliferation and promotes apoptosis. nih.govmidwesterndoctor.com | PI3K/p38/AKT. nih.gov |
Adipocytes (e.g., 3T3-L1 Cells)
In studies utilizing the 3T3-L1 preadipocyte cell line, this compound has demonstrated significant anti-adipogenic effects. nih.gov CK treatment has been shown to inhibit the differentiation of these preadipocytes into mature fat cells. nih.govnih.gov This inhibition is characterized by a reduction in the accumulation of lipid droplets and a decrease in triglyceride content. nih.gov
Mechanistically, CK's anti-adipogenic action involves the downregulation of key transcription factors essential for adipogenesis, including C/EBPα and PPAR-γ. nih.gov Furthermore, CK influences several signaling pathways that regulate adipocyte differentiation. It activates AMP-activated protein kinase (AMPK) and inhibits the ERK/p38 and AKT signaling pathways in the early stages of adipogenesis. nih.govnih.gov The activation of AMPK is known to be associated with decreased lipid storage. nih.gov CK also affects the cell cycle during mitotic clonal expansion, a critical step in adipocyte differentiation, by arresting the cells at the G2/M stage. nih.govresearchgate.net
| Cell Line | Key Findings | Molecular Targets / Pathways |
|---|---|---|
| 3T3-L1 | Inhibits adipocyte differentiation; reduces lipid and triglyceride accumulation; arrests cell cycle at G2/M stage. nih.govnih.gov | Downregulates C/EBPα, PPAR-γ; Activates AMPK; Inhibits ERK/p38, AKT. nih.gov |
Neuronal Cells
This compound has shown neuroprotective effects in preclinical models. nih.gov Recent research has explored its potential in the context of stroke recovery. nih.gov Studies indicate that CK can promote the survival and migration of bone marrow mesenchymal stem cells (MSCs) and their differentiation into brain microvascular endothelial-like cells (BMECs). nih.gov This action is linked to its interaction with GLUT1, leading to increased ATP production. nih.gov By activating the HIF-1α/VEGF signaling pathway, CK, in cooperation with MSCs, was found to promote angiogenesis, enhance the proliferation of neurons and astrocytes, and ultimately reduce infarct volume and improve neurobehavioral outcomes in stroke models. nih.gov
| Cell Type/Model | Key Findings | Signaling Pathway(s) Implicated |
|---|---|---|
| Neuronal and Astrocytic Cells (in stroke model) | Enhances proliferation in cooperation with MSCs. nih.gov | GLUT1, HIF-1α/VEGF. nih.gov |
Immune Cells (e.g., Macrophages)
This compound exhibits immunomodulatory properties, particularly anti-inflammatory effects, in immune cells like macrophages. nih.gov In studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, CK was shown to inhibit the inflammatory response. nih.gov
CK treatment counteracted the LPS-induced increases in reactive oxygen species (ROS) accumulation and the expression of pro-inflammatory genes. nih.gov The mechanism for these anti-inflammatory and antioxidant properties involves the regulation of sirtuin 1 (SIRT1) and histone deacetylase 4 (HDAC4). nih.gov CK activates SIRT1 while repressing HDAC4, which in turn helps to ameliorate inflammation and oxidative stress. nih.gov Additionally, CK has been shown to enhance the expression of surface markers like CD69, CD80, and CD86, which can activate the immune surveillance capabilities of macrophages, and stimulate NF-κB and AP-1 inflammatory signaling pathways. nih.gov
| Cell Line | Key Findings | Molecular Targets / Pathways |
|---|---|---|
| RAW 264.7 Macrophages | Exerts anti-inflammatory and antioxidant effects; inhibits LPS-induced pro-inflammatory gene expression and ROS accumulation. nih.gov | Activates SIRT1; represses HDAC4; stimulates NF-κB and AP-1. nih.govnih.gov |
Hepatocytes
This compound has demonstrated hepatoprotective effects in various in vitro models. frontiersin.org It is recognized for its ability to protect the liver, alongside its anti-inflammatory and anti-tumor activities. frontiersin.orgspandidos-publications.com While many studies focus on its effects on liver cancer cells, the underlying protective mechanisms are relevant to hepatocytes. For instance, in models of autoimmune hepatitis, CK has been shown to possess favorable bioactivities. researchgate.net Its ability to modulate inflammatory responses and cell death pathways, as seen in other cell types, contributes to its protective effects on liver cells. frontiersin.orgresearchgate.net
| Cell Type/Model | Key Findings | General Effect |
|---|---|---|
| Hepatocytes / Liver Models | Exhibits protective effects against liver damage and inflammation. frontiersin.orgresearchgate.net | Hepatoprotective. spandidos-publications.com |
In Vivo Studies (Animal Models)
In vivo studies utilizing various animal models have been instrumental in elucidating the preclinical efficacy and therapeutic potential of this compound (CK) across a spectrum of diseases. These studies provide critical insights into its mechanisms of action in a complex biological system.
Cancer Models (e.g., Tumor Growth Inhibition, Metastasis Suppression)
The anti-tumor effects of CK have been demonstrated in several preclinical cancer models, where it has been shown to inhibit tumor growth and suppress metastasis. nih.govnih.gov In a lung xenograft mouse model, a novel derivative of a ginsenoside related to CK, 20(S)-Rh2E2, effectively inhibited both tumor growth and metastasis. nih.gov Similarly, in a xenograft model using nasopharyngeal carcinoma HK-1 cells, CK treatment significantly attenuated tumor growth. researchgate.net Studies on renal cell carcinoma (RCC) have also highlighted CK's potential, showing its ability to inhibit the proliferation, migration, and invasion of RCC cells. spandidos-publications.com The compound has demonstrated cytotoxic activity against various tumor cell lines, including mouse melanoma (B16-BL6), human liver cancer (HepG2), and human myeloid leukemia (K562). nih.gov
The mechanisms underlying these anti-cancer effects are multifaceted. CK has been found to induce apoptosis (programmed cell death) and autophagy in cancer cells. nih.govnih.gov For instance, in neuroblastoma, CK was shown to inhibit tumor cell proliferation both in vitro and in vivo. nih.gov It also regulates the tumor microenvironment by suppressing proteins related to angiogenesis (the formation of new blood vessels that supply tumors) and downregulating immunosuppressive cells. nih.govresearchgate.net Furthermore, CK can interfere with cancer cell energy metabolism, a critical pathway for tumor survival and growth. nih.gov In hypoxic (low oxygen) conditions, often found in tumors, CK can inhibit the expression of genes involved in glycolysis, thereby blocking the growth of lung cancer. nih.gov
Interactive Data Table: Efficacy of this compound in In Vivo Cancer Models
| Cancer Model | Animal Model | Key Findings |
| Lung Cancer | Xenograft Mouse Model | Inhibition of tumor growth and metastasis. nih.gov |
| Nasopharyngeal Carcinoma | HK-1 Xenograft Mouse Model | Significant inhibition of tumor growth. researchgate.net |
| Renal Cell Carcinoma | --- | Inhibition of proliferation, migration, and invasion. spandidos-publications.com |
| Neuroblastoma | --- | Inhibition of tumor cell proliferation. nih.gov |
Liver Injury Models
Preclinical studies have consistently demonstrated the hepatoprotective effects of CK in various animal models of liver injury. nih.gov A meta-analysis of studies on ginsenosides confirmed their efficacy in mitigating liver damage. nih.gov In a model of autoimmune hepatitis induced by concanavalin (B7782731) A in mice, pretreatment with CK was found to ameliorate liver injury. nih.gov The protective mechanisms of CK against liver damage are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov For example, CK has been shown to counteract hepatotoxicity by acting as an antioxidant and regulating iron homeostasis in vivo. nih.gov It also prevents liver injury by modulating the immune response and reducing inflammatory cell infiltration in the liver tissue. nih.gov
Interactive Data Table: Efficacy of this compound in In Vivo Liver Injury Models
| Liver Injury Model | Animal Model | Key Findings |
| Autoimmune Hepatitis | Concanavalin A-induced mice | Ameliorated liver injury, reduced necrosis. nih.gov |
| General Liver Injury | Various animal models | Protective effects via antioxidant, anti-inflammatory, and anti-apoptotic pathways. nih.gov |
Neurodegenerative Models (e.g., Scopolamine-Induced Memory Impairment)
CK has shown significant neuroprotective effects in animal models of cognitive impairment. In mice with scopolamine-induced memory impairment, a widely used model for studying amnesia, CK treatment has been found to improve cognitive function. nih.govsemanticscholar.org Scopolamine administration induces memory deficits by blocking cholinergic neurotransmission. koreamed.org Studies have shown that CK can alleviate these memory impairments. nih.gov The proposed mechanisms for these neuroprotective effects include reducing neuronal damage and improving neuronal synaptic dysfunction. nih.gov CK has been observed to inhibit the expression of apoptotic proteins like cytochrome C and Caspase-3 in the brain tissue of memory-impaired mice. nih.gov Furthermore, it has been suggested that CK may influence the accumulation of amyloid-β, a key pathological hallmark of Alzheimer's disease, and enhance the expression of neurotrophic factors like BDNF, which are crucial for neuronal survival and neurogenesis. nih.govsemanticscholar.org
Interactive Data Table: Efficacy of this compound in In Vivo Neurodegenerative Models
| Neurodegenerative Model | Animal Model | Key Findings |
| Scopolamine-Induced Memory Impairment | Mice | Improved cognitive function, reduced neuronal damage, improved synaptic function. nih.govsemanticscholar.org |
| Age-Associated Cognitive Decline | Elderly Mice (24 months) | Increased adult hippocampal neurogenesis. semanticscholar.org |
Metabolic Disorder Models (e.g., Hyperlipidemia, Obesity, Diabetes)
The therapeutic potential of CK in metabolic disorders has been investigated in animal models of hyperlipidemia, obesity, and diabetes. In rats fed a high-fat diet (HFD), which leads to hyperlipidemia, supplementation with CK demonstrated beneficial effects on lipid metabolism. nih.gov Similarly, in obese mice, CK treatment significantly reduced body weight and fat mass. nih.gov It also improved glucose and insulin (B600854) tolerance, indicating enhanced insulin sensitivity. nih.gov The mechanisms behind these effects involve the modulation of the gut microbiota and bile acid metabolism. nih.gov CK has been shown to alter the composition of gut bacteria and improve the enterohepatic circulation of bile acids. nih.gov Additionally, CK may target the glucocorticoid receptor to activate lipophagy (the breakdown of lipids within cells) and lipid metabolism. nih.gov It can also inhibit enzymes like α-glucosidase, which are involved in carbohydrate digestion and absorption, contributing to lower calorie intake. mdpi.com
Interactive Data Table: Efficacy of this compound in In Vivo Metabolic Disorder Models
| Metabolic Disorder Model | Animal Model | Key Findings |
| High-Fat Diet-Induced Hyperlipidemia | Rats | Improved dyslipidemia, modified gut microbiota and bile acid metabolism. nih.gov |
| High-Fat Diet-Induced Obesity | Mice | Reduced body weight and fat mass, improved glucose and insulin tolerance. nih.gov |
| Type 2 Diabetes | High-Fat Diet/Streptozotocin-induced mice | Attenuated hyperglycemia and dyslipidemia. dovepress.com |
Inflammatory Disease Models
CK has demonstrated potent anti-inflammatory effects in preclinical models of inflammatory diseases. nih.gov In a rat model of adjuvant-induced arthritis, a common model for rheumatoid arthritis, CK treatment was shown to inhibit paw swelling and prevent bone damage. nih.gov The anti-arthritic effect of CK is linked to its ability to regulate the immune response. Specifically, it has been shown to alleviate inflammation by modulating the activation and polarization of macrophages, which are key immune cells involved in the pathogenesis of arthritis. nih.gov By suppressing pro-inflammatory pathways, such as the NF-κB/HIF-1α pathway, CK can reduce the production of inflammatory mediators in the synovial tissue. nih.gov
Interactive Data Table: Efficacy of this compound in In Vivo Inflammatory Disease Models
| Inflammatory Disease Model | Animal Model | Key Findings |
| Adjuvant-Induced Arthritis | Rats | Inhibited paw swelling, prevented bone damage, improved pathological manifestations. nih.gov |
Other Preclinical Disease Models (e.g., Atherosclerosis, Kidney Protection)
The therapeutic potential of ginsenosides, including the metabolic precursors to CK, has been explored in other disease models such as atherosclerosis. In apolipoprotein E-deficient (ApoE−/−) mice fed a high-fat diet, a standard model for atherosclerosis, treatment with ginsenosides significantly reduced the formation of atherosclerotic lesions in the aorta. nih.gov These effects were associated with reductions in serum levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C). nih.gov The mechanism appears to involve the regulation of gut microbiota and their metabolites. nih.gov While direct studies on CK for kidney protection in vivo are emerging, its anti-tumor effects in renal cell carcinoma suggest a potential role. spandidos-publications.compreprints.org The ability of CK to inhibit the growth of kidney cancer cells points towards its potential to be explored for other renal conditions. spandidos-publications.com
Interactive Data Table: Efficacy of this compound and Related Ginsenosides in Other Preclinical Models
| Disease Model | Animal Model | Compound | Key Findings |
| Atherosclerosis | ApoE-/- Mice on High-Fat Diet | Ginsenoside Rc (precursor to CK) | Alleviated aortic lesions, reduced serum lipid levels. nih.gov |
| Renal Cell Carcinoma | --- | This compound | Inhibited tumor cell growth and metastatic ability. spandidos-publications.com |
Advanced Analytical Methodologies for the Characterization and Quantification of 20 S Ginsenoside C K
Chromatographic Techniques
Chromatography is the cornerstone for the separation of 20(S)-Ginsenoside C-K from other structurally similar ginsenosides (B1230088) and matrix components. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UPLC), are the most widely used techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of ginsenosides. For the separation of this compound, reversed-phase columns, particularly C18 columns, are frequently utilized. The separation is typically achieved using a gradient elution of a mobile phase consisting of water and an organic solvent, most commonly acetonitrile (B52724). Detection is often performed using an ultraviolet (UV) detector, with the wavelength set to 203 nm, where ginsenosides exhibit absorbance.
One established HPLC method employs a Waters Symmetry C18 column with a gradient of water (solvent A) and acetonitrile (solvent B). The flow rate is maintained at 1.0 mL/min, and UV detection is carried out at 203 nm. This method allows for the separation of multiple ginsenosides, including Compound K, from complex mixtures like fermented red ginseng.
Table 1: Example of HPLC Parameters for Ginsenoside Analysis
| Parameter | Condition |
|---|---|
| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 203 nm |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). UPLC is particularly effective for resolving complex mixtures of ginsenosides.
A UPLC method developed for the rapid quantification of 22 ginsenosides, including Compound K, utilizes a reversed C18 column (100 × 2 mm i.d., 2 µm particle size) with UV detection at 203 nm. oup.com This method demonstrates the superior separation efficiency of UPLC, allowing for the baseline separation of numerous ginsenosides within a shorter timeframe compared to traditional HPLC. oup.com
Table 2: UPLC System Parameters for the Analysis of 22 Ginsenosides
| Parameter | Condition |
|---|---|
| System | LaChromUltra L-2000 U-Series |
| Column | LaChromUltra C18 (2 mm i.d. × 100 mm L, 2 µm) |
| Mobile Phase | A: 20% Acetonitrile, B: 80% Acetonitrile (Gradient) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 203 nm |
| Injection Volume | 5 µL |
Mass Spectrometry-Based Methods
The coupling of liquid chromatography with mass spectrometry (MS) has become a powerful tool for the analysis of this compound, providing high sensitivity and selectivity, which is crucial for quantification in complex biological matrices.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the determination of this compound, especially in biological samples like human plasma and urine. nih.govresearchgate.net This technique allows for the quantification of the compound at very low concentrations. A validated LC-MS/MS method for determining Compound K in human plasma reported a lower limit of quantification (LLOQ) of 1.00 ng/mL. nih.govresearchgate.net Another highly sensitive method achieved an LLOQ of 0.5 ng/mL for 13 different ginsenosides, including Compound K, in human plasma. mdpi.com The use of multiple reaction monitoring (MRM) ensures high selectivity by monitoring specific precursor-to-product ion transitions for the analyte.
Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-QTOF-MS/MS)
For the comprehensive profiling and structural characterization of ginsenosides, high-resolution mass spectrometry techniques like ESI-QTOF-MS/MS are employed. This method provides accurate mass measurements, which aids in the unambiguous identification of compounds. UPLC coupled with QTOF-MS has been successfully used to profile and quantify numerous ginsenosides in different parts of the Panax ginseng plant. mdpi.com ESI-QTOF-MS/MS can also be used to differentiate between ginsenoside isomers, such as Rh2 and Compound K, by analyzing their fragmentation patterns under different collision energies. researchgate.net
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances prior to chromatographic analysis. The choice of extraction method depends on the nature of the sample (e.g., plant material, biological fluid).
Several extraction techniques have been employed for ginsenosides, including Soxhlet extraction, refluxing extraction, and ultrasonic-assisted extraction (UAE). oup.comnih.gov UAE is often preferred as it is simpler, faster, and can be performed at lower temperatures, which is beneficial for thermally unstable compounds. nih.govresearchgate.net Solvents such as aqueous methanol (B129727) or ethanol (B145695) are commonly used for the extraction of ginsenosides from plant materials. oup.comnih.gov
For the analysis of this compound in biological fluids like plasma, more specific sample clean-up techniques are required. These include:
Protein Precipitation: A simple and rapid method where a solvent like methanol is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. mdpi.com
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. LLE has been successfully used to extract Compound K from human plasma and urine. nih.govresearchgate.netmdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. oup.commdpi.comjlu.edu.cn This method is efficient and consumes smaller volumes of solvents. researchgate.net
Table 3: Comparison of Common Extraction Techniques for Ginsenosides
| Extraction Method | Principle | Advantages | Common Solvents |
|---|---|---|---|
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Fast, efficient, can be performed at lower temperatures. researchgate.net | Aqueous methanol or ethanol. nih.gov |
| Reflux Extraction | Continuous boiling and condensation of a solvent to extract compounds. | Established and effective method. | Aqueous methanol. oup.com |
| Soxhlet Extraction | Continuous extraction of a solid with a fresh solvent. | Efficient for exhaustive extraction. | Methanol. oup.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Good for cleaning up biological samples. nih.govresearchgate.net | Methyl tert-butyl ether (MTBE). mdpi.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High recovery, good for sample concentration and clean-up. jlu.edu.cn | Methanol, Acetonitrile. oup.com |
Method Validation Parameters (e.g., Linearity, Precision, Accuracy, LOD, LOQ)
The validation of analytical methods is crucial to ensure the reliability and reproducibility of quantitative data. Key parameters, as defined by international guidelines, include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity establishes the proportional relationship between the concentration of an analyte and the analytical signal. For the quantification of this compound, excellent linearity is consistently reported in the literature. For instance, a UPLC-MS/MS method for the simultaneous detection of 13 ginsenosides, including Compound K (CK), in human plasma demonstrated a linear range of 0.5–200 ng/mL with a correlation coefficient (r²) greater than 0.99. Another study utilizing UPLC-HRMS for the analysis of 25 ginsenosides reported a correlation coefficient of >0.9924 over the validated concentration range.
Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For this compound, both intra-day (within a single day) and inter-day (on different days) precision are assessed. A validated HPLC method reported intra- and inter-day precision with RSD values below 3.21%. In another study, the intra-day and inter-day accuracy and precision were found to be less than 15%.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. For this compound, accuracy is reported to be within acceptable limits, with one study indicating that intra-day and inter-day accuracy were better than 15%.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are critical for the analysis of trace amounts of this compound in biological samples. A UPLC-HRMS method reported an LOD of 0.003–0.349 ng/mL and an LOQ of 0.015–1.163 ng/mL for a range of ginsenosides. An LC-MS/MS method established a lower limit of quantitation (LLOQ) of 0.5 ng/mL for this compound in human plasma.
The following interactive table summarizes the method validation parameters for the quantification of this compound from various studies.
| Analytical Method | Linearity (Concentration Range) | Correlation Coefficient (r²) | Precision (RSD) | Accuracy | LOD | LOQ |
| UPLC-MS/MS | 0.5–200 ng/mL | >0.99 | <15% | <15% | - | 0.5 ng/mL |
| UPLC-HRMS | Not Specified | >0.9924 | Not Specified | Not Specified | 0.003–0.349 ng/mL | 0.015–1.163 ng/mL |
| HPLC | Not Specified | >0.9994 | <3.21% | 92.0-107.5% | ≤93 ng | Not Specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomics Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure and dynamics of molecules. In the context of this compound, NMR is instrumental not only for structural elucidation but also for metabolomics studies, which involve the comprehensive analysis of metabolites in a biological system.
1H-NMR and 13C-NMR are routinely used to confirm the identity and purity of this compound by providing characteristic chemical shifts for each proton and carbon atom in the molecule. These spectral data serve as a definitive fingerprint for the compound.
In metabolomics, NMR-based approaches are employed to investigate the biochemical effects of this compound on cells or organisms. By comparing the NMR spectra of biological samples (e.g., cell lysates, biofluids) from treated and untreated groups, researchers can identify changes in the metabolic profile. This untargeted approach allows for the discovery of biomarkers and the elucidation of metabolic pathways affected by the compound.
A study investigating the protective effects of ginsenoside CK against oxidative stress in neuronal cells utilized 1H-NMR-based metabolomics. researchgate.netresearchgate.net This analysis revealed that ginsenoside CK could reverse metabolic changes induced by oxidative stress. researchgate.netresearchgate.net Specifically, the study identified 20 potential biomarkers and highlighted that ginsenoside CK influences taurine (B1682933), glycine (B1666218), glutamate (B1630785), and glutathione (B108866) metabolism. researchgate.netresearchgate.net Such findings provide valuable insights into the mechanisms of action of this compound at a molecular level.
The application of advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), further aids in the unambiguous assignment of NMR signals, which is crucial for the structural confirmation of ginsenosides and their metabolites. researchgate.net The non-destructive nature of NMR spectroscopy also allows for the analysis of samples with minimal preparation, preserving the integrity of the metabolome.
Future Research Avenues and Translational Trajectories of 20 S Ginsenoside C K
Elucidation of Novel Molecular Targets and Complex Signaling Pathway Interactions
While current research has identified several key signaling pathways modulated by 20(S)-Ginsenoside C-K, future investigations are expected to uncover more specific molecular targets and unravel the complex crosstalk between these pathways. nih.gov CK is known to modulate multiple signaling cascades, including PI3K/Akt, MAPK, and NF-κB, which are central to cellular processes like proliferation, inflammation, and survival. nih.govmdpi.comfrontiersin.org For instance, in cancer cells, CK has been shown to inhibit the PI3K/AKT/mTOR pathway, thereby suppressing cell proliferation and invasion by downregulating proteins like MMP2 and MMP9. spandidos-publications.comnih.gov
Future studies will likely employ advanced proteomic and genomic approaches to identify novel direct binding partners of CK. Network pharmacology studies have already pointed towards potential key targets such as STAT3, PIK3R1, VEGFA, JAK2, and MAP2K1 in the context of osteoporosis. nih.gov Further research is needed to validate these targets and understand how CK's interaction with them influences the broader signaling network. A significant area of exploration will be the compound's role in modulating the inflammasome, particularly the NLRP3 inflammasome, which is crucial in its anti-inflammatory and organ-protective effects. nih.govmdpi.com Understanding these intricate interactions will be paramount for developing targeted therapies for specific diseases.
Table 1: Key Signaling Pathways Modulated by this compound
| Signaling Pathway | Downstream Effects of Modulation by CK | Associated Disease/Process |
| PI3K/Akt/mTOR | Inhibition of cancer cell proliferation and invasion. nih.gov | Cancer, Osteosarcoma spandidos-publications.com |
| AMPK | Activation, leading to inhibition of adipogenesis. mdpi.com | Obesity, Metabolic Disorders |
| MAPK (ERK, p38) | Inhibition of phosphorylation, contributing to anti-adipogenic effects. mdpi.com | Adipogenesis, Cancer spandidos-publications.com |
| NF-κB | Inhibition, leading to anti-inflammatory effects. frontiersin.org | Inflammation, Cancer |
Comparative Research with Other Ginsenosides (B1230088) and Derivatives
A crucial avenue of future research involves comprehensive comparative studies between this compound and other ginsenosides. CK is a deglycosylated metabolite of major ginsenosides like Rb1, Rb2, and Rc. nih.govmdpi.com Compared to these parent compounds, CK exhibits superior bioavailability and is more readily absorbed by the body, which is a primary reason for its heightened research focus. nih.govmdpi.com
Structure-activity relationship (SAR) studies will be essential. The pharmacological activities of ginsenosides are closely tied to the type, number, and position of their sugar moieties. mdpi.com Comparative studies have shown that minor ginsenosides, like CK, often exhibit significantly higher pharmacological effects than major ginsenosides. mdpi.com Future research should systematically compare the efficacy of CK with other rare ginsenosides such as Rg3, Rh2, and F2. nih.gov Furthermore, exploring the differences between stereoisomers, such as the 20(S) and 20(R) configurations of ginsenosides like Rg3 and Rh2, can provide valuable insights into the stereospecific requirements for therapeutic activity, which can be extrapolated to guide the development of novel CK derivatives. mdpi.comjournal-dtt.orgphcog.com Research has also begun on derivatives of CK itself, such as 3-oxo-C-K, which shows increased solubility and unique biological activities, highlighting the potential for creating new therapeutic agents through structural modification. mdpi.com
Table 2: Comparison of this compound and Parent Ginsenosides
| Feature | Parent Ginsenosides (e.g., Rb1, Rb2) | This compound |
| Source | Abundant in raw ginseng. | Absent or in trace amounts in raw ginseng. nih.govmdpi.com |
| Formation | Naturally occurring. | Metabolite formed by biotransformation in the gut or via external processing. mdpi.com |
| Bioavailability | Low. | High, more readily absorbed. nih.gov |
| Solubility | Lower. | Higher. nih.gov |
| Pharmacological Activity | Moderate. | Significantly higher in many cases. mdpi.com |
Development of Advanced and Sustainable Production Methodologies
Since this compound is a rare ginsenoside not found in significant quantities in unprocessed ginseng, developing efficient and sustainable production methods is a critical research goal. nih.govmdpi.com Traditional methods like physical (heating) and chemical (acid hydrolysis) transformations of major ginsenosides have limitations, including low specificity and the formation of undesirable by-products. mdpi.comnih.govnih.gov
The future of CK production lies in advanced biotechnological approaches. mdpi.com These include:
Enzymatic Transformation : This method uses specific enzymes, such as β-glucosidases, to hydrolyze the sugar moieties from major ginsenosides like Rb1 to produce CK with high specificity. mdpi.comnih.govmdpi.com Research is focused on discovering novel, thermostable enzymes and optimizing reaction conditions to achieve higher conversion rates, with some processes reporting yields over 80%. mdpi.comresearchgate.net
Microbial Conversion : Utilizing microorganisms, including specific strains of intestinal bacteria (like Bifidobacterium and Eubacterium) or fungi (Aspergillus tubingensis), to transform major ginsenosides into CK represents a cost-effective and environmentally friendly approach. mdpi.comnih.gov
Metabolic Engineering and Synthetic Biology : This cutting-edge approach involves engineering microbial hosts like Saccharomyces cerevisiae (yeast) to produce CK from simple sugars. nih.govresearchgate.net By constructing and optimizing the entire biosynthetic pathway in a microbial chassis, this method offers the potential for large-scale, sustainable, and controlled production, independent of ginseng cultivation. mdpi.comnih.gov
Whole-Cell Biocatalysis : This technique involves using whole microbial cells that display the necessary enzymes on their surface. mdpi.comresearchgate.net This approach avoids costly enzyme purification steps and improves catalyst stability and reusability, making it a promising strategy for industrial-scale production. researchgate.net
Table 3: Overview of Production Methods for this compound
| Method | Description | Advantages | Challenges |
| Chemical/Physical | Acid/alkaline hydrolysis or heat treatment of major ginsenosides. mdpi.comnih.gov | Facile methods. nih.gov | Low selectivity, by-product formation, environmental concerns. nih.gov |
| Enzymatic Transformation | Use of purified enzymes (e.g., β-glucosidase) to convert precursors. mdpi.com | High regiospecificity and yield. nih.gov | High cost of enzymes. nih.gov |
| Microbial Fermentation | Use of whole microorganisms to perform the bioconversion. nih.gov | Cost-effective, environmentally friendly. | Conversion rates can be variable. mdpi.com |
| Synthetic Biology | Engineering microbes (e.g., yeast) to produce CK from simple substrates. mdpi.comresearchgate.net | Highly sustainable, scalable, controlled production. | Complex pathway construction and optimization required. |
Exploration of Specific Disease Pathologies and Combinatorial Therapeutic Approaches
While the broad pharmacological activities of this compound are well-documented, future research must focus on its efficacy in specific, well-defined disease models. nih.gov Its anti-cancer properties have been observed in various cell lines, including osteosarcoma, glioma, and colon cancer, but further preclinical and eventually clinical studies are needed to validate these findings. spandidos-publications.com
A particularly promising area is the use of CK in combinatorial therapies. mdpi.com Ginsenosides have been shown to potentially reverse chemoresistance, making them valuable adjuncts to conventional cancer treatments. nih.gov For example, combining CK with drugs like cisplatin (B142131) has been found to inhibit ovarian stem cancer cells more effectively than either agent alone. nih.gov Similarly, nanoformulations delivering CK in combination with other anti-cancer agents, such as parthenolide, have demonstrated synergistic effects. mdpi.com The development of advanced drug delivery systems, such as liposomes and polymeric nanoparticles, can further enhance the therapeutic potential of CK by improving its solubility and enabling targeted delivery to specific tissues, like tumors. mdpi.comnih.gov Future studies should explore rational combinations of CK with other therapeutic agents for a wide range of diseases, leveraging its multi-target nature to achieve synergistic outcomes.
Table 4: Examples of Combinatorial Approaches with this compound
| Disease Area | Combinatorial Agent | Rationale/Observed Effect |
| Ovarian Cancer | Cisplatin (DDP), Paclitaxel | Reverses chemoresistance and inhibits ovarian cancer stem cells. nih.gov |
| Gastric Cancer | Parthenolide (in liposomes) | Synergistic anti-cancer effects. mdpi.com |
| General Cancer | Doxorubicin (B1662922) | Sensitizes hepatocellular carcinoma to doxorubicin (as seen with ginsenoside Rg3, suggesting potential for CK). elsevierpure.com |
Methodological Advancements in Analytical Research and Quality Control
As research and potential clinical applications of this compound expand, the need for robust and validated analytical methods for its detection and quantification becomes critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a validated and widely used method for pharmacokinetic studies, allowing for the precise measurement of CK and other ginsenosides in biological matrices like plasma. nih.govmdpi.com
A significant challenge in quality control pertains to processed ginseng products, such as red ginseng, where major ginsenosides like Rb1 and Rg1 are converted into minor ones, including CK and Rg3. nih.govnih.gov Relying solely on the quantification of Rb1 and Rg1 as quality markers can be misleading for these products. nih.gov Therefore, a key methodological advancement is the proposal to include key minor ginsenosides, such as (20S)- and (20R)-ginsenoside Rg3, as additional reference standards for the quality control of red ginseng preparations. nih.govnih.gov This ensures a more accurate assessment of the active components. Future work should focus on developing standardized and validated analytical procedures that meet international guidelines (e.g., ICH) for a comprehensive panel of major and minor ginsenosides, including CK, to ensure the consistency, quality, and proper characterization of ginseng-derived products and purified compounds. nih.gov
Q & A
Q. What are the primary molecular mechanisms underlying C-K’s anti-inflammatory effects?
C-K exerts anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This is supported by IC50 values of 32.0 ± 3.6 μM and 63.6 ± 4.2 μM for CYP2C9 and CYP2A6 inhibition in human liver microsomes, respectively . Methodologically, researchers should validate these effects using LPS-stimulated macrophage models and Western blotting for iNOS/COX-2 expression.
Q. How does C-K induce apoptosis in cancer cells?
C-K activates both intrinsic (mitochondrial) and extrinsic (caspase-dependent) apoptotic pathways. For example, in colorectal cancer cells, C-K upregulates caspases 8 and 9, induces G1 phase arrest, and disrupts mitochondrial membrane potential. Researchers should use flow cytometry for cell cycle analysis and colorimetric assays for caspase activity .
Q. What standardized analytical methods are recommended for quantifying C-K purity in experimental preparations?
High-performance liquid chromatography (HPLC) with UV detection at 203 nm is the gold standard. Silica gel column chromatography (chloroform:methanol = 9.5:0.5 v/v) can achieve >97% purity . Ensure calibration with reference standards (e.g., CAS: 39262-14-1) and validate solubility in DMSO (105 mg/mL) for reproducibility .
Advanced Research Questions
Q. How can contradictory data on C-K’s CYP inhibition be resolved across studies?
Discrepancies in reported IC50 values (e.g., CYP2C9 inhibition) may arise from differences in microsomal sources or assay conditions. To address this, standardize experimental protocols using human liver microsomes, control for enzyme activity with probe substrates (e.g., diclofenac for CYP2C9), and employ LC-MS/MS for metabolite quantification .
Q. What experimental designs are optimal for studying C-K’s dual role in autophagy and apoptosis in NSCLC?
Use NSCLC cell lines (e.g., A549, H1975) treated with C-K and autophagy inhibitors (e.g., 3-MA) to dissect crosstalk between pathways. Monitor LC3-II/Beclin-1 (autophagy markers) and cleaved caspases (apoptosis markers) via Western blot. Validate findings with AMPK (compound C) and JNK (SP600125) inhibitors to confirm pathway specificity .
Q. What challenges exist in scaling up C-K production via microbial biotransformation?
Key challenges include low enzyme efficiency and byproduct formation. Optimize β-glycosidase (e.g., SS-bgly) and α-L-arabinofuranosidase (CS-abf) ratios (e.g., 1:4 U/mL) to enhance conversion of ginsenoside Rc to C-K. Use fed-batch fermentation with immobilized enzymes to improve yield .
Q. How does C-K’s activity vary between p53 wild-type and mutant cancer models?
In p53-mutant SW-480 colorectal cells, C-K shows stronger pro-apoptotic effects compared to p53-wild-type HCT-116 cells. To explore this, employ isogenic cell lines differing in p53 status and perform RNA-seq to identify p53-independent targets (e.g., PI3K/mTOR) .
Methodological Considerations
Q. What strategies mitigate off-target effects when studying C-K’s multi-target activity?
Use CRISPR/Cas9 knockout models or siRNA silencing to validate specific targets (e.g., PI3K/mTOR). Pair these with proteomic profiling (e.g., phospho-kinase arrays) to map signaling cascades .
Q. How can researchers address batch-to-batch variability in C-K preparations?
Implement strict quality control (QC) protocols:
Q. What in vivo models best recapitulate C-K’s anti-metastatic effects?
Use orthotopic xenografts (e.g., A549 lung metastasis in nude mice) to study EMT inhibition. Monitor E-cadherin (upregulated) and vimentin (downregulated) via immunohistochemistry. Combine with PET-CT imaging for real-time metastasis tracking .
Data Interpretation and Validation
Q. How should researchers interpret conflicting results in C-K’s pro-survival vs. pro-death roles in ischemia/reperfusion (I/R) injury?
Context-dependent effects may arise from differences in ROS levels or autophagy flux. Use mitochondrial membrane potential assays (JC-1 staining) and ROS scavengers (NAC) to clarify mechanisms. Validate in ex vivo models (e.g., Langendorff heart perfusion) .
Q. What statistical approaches are recommended for analyzing C-K’s multi-omics data?
Apply pathway enrichment analysis (e.g., KEGG, Reactome) to integrate transcriptomic and proteomic datasets. Use machine learning (e.g., random forest) to prioritize key nodes (e.g., HIF-1α/NF-κB) in C-K’s anti-EMT activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
